1-Methyl-4-(4-nitrophenyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-2-4-11(5-3-10)14(15)16/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNDUKANJZIZOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385032 | |
| Record name | 1-methyl-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16155-03-6 | |
| Record name | 1-methyl-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 1-Methyl-4-(4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-(4-nitrophenyl)piperazine is a chemical compound of interest in medicinal chemistry and drug discovery. It serves as a versatile intermediate in the synthesis of various biologically active molecules.[1][2] An understanding of its physical properties is crucial for its effective handling, characterization, and application in research and development. This guide provides a concise overview of the key physical characteristics of this compound, supported by available data and general experimental considerations.
Physical and Chemical Properties
The physical properties of this compound have been reported across various chemical data sources. A summary of these properties is presented in the table below. It is important to note that some values are predicted based on computational models and may vary slightly from experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O₂ | PubChem[3] |
| Molecular Weight | 221.26 g/mol | PubChem[3], ChemicalBook[4] |
| Appearance | Orange Solid | ChemicalBook[4] |
| Melting Point | 109-111 °C | ChemicalBook[5] |
| 105-107 °C | ChemicalBook[4] | |
| Boiling Point (Predicted) | 369.5 ± 37.0 °C | ChemicalBook[5] |
| Density (Predicted) | 1.198 ± 0.06 g/cm³ | ChemicalBook[5] |
| pKa (Predicted) | 7.41 ± 0.42 | ChemicalBook[5] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | ChemicalBook[5] |
Experimental Protocols
While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively documented in the readily available literature, standard laboratory procedures are typically employed.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 1-methylpiperazine with 1-fluoro-4-nitrobenzene.[6]
General Procedure:
A general procedure for a similar synthesis involves dissolving the starting materials in a suitable solvent, such as Dimethylformamide (DMF), in the presence of a base like potassium carbonate (K₂CO₃). The reaction mixture is stirred at room temperature for a period of time to allow the reaction to proceed to completion.
Reaction Work-up:
Following the reaction, the mixture is typically poured into cold water to precipitate the product. The resulting solid is then collected by filtration and dried.[4]
Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity and is determined using a melting point apparatus.
General Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
Spectroscopic Characterization
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure of the synthesized compound.
-
¹H NMR (Proton NMR): Provides information about the number and types of hydrogen atoms in the molecule. For this compound, characteristic peaks would be observed for the aromatic protons, the piperazine ring protons, and the methyl group protons.[4]
-
¹³C NMR (Carbon-13 NMR): Provides information about the carbon skeleton of the molecule.[4]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. The ESI/MS (Electrospray Ionization Mass Spectrometry) for the protonated molecule [M+H]⁺ has been calculated as 222.1 and found to be 221.4.[4]
Visualization of Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 16155-03-6 [chemicalbook.com]
- 3. This compound | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound CAS#: 16155-03-6 [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
In-Depth Technical Guide: 1-Methyl-4-(4-nitrophenyl)piperazine (CAS: 16155-03-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyl-4-(4-nitrophenyl)piperazine, a key chemical intermediate. It includes detailed information on its chemical and physical properties, spectroscopic data, synthesis protocols, and its application in the development of targeted cancer therapeutics.
Chemical and Physical Properties
This compound is an orange to red solid organic compound. Its core structure consists of a piperazine ring N-substituted with a methyl group and an N'-substituted 4-nitrophenyl group.
| Property | Value | Source |
| CAS Number | 16155-03-6 | [1] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |
| Molecular Weight | 221.26 g/mol | [1] |
| Appearance | Orange to red solid | ChemicalBook |
| Melting Point | 105-107 °C | [2] |
| Boiling Point (Predicted) | 369.5 ± 37.0 °C | ChemicalBook |
| Density (Predicted) | 1.198 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 7.41 ± 0.42 | ChemicalBook |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.09 (d, J=9.4 Hz, 2H), 6.80 (d, J=9.4 Hz, 2H), 3.48-3.37 (m, 4H), 2.58-2.50 (m, 4H), 2.35 (s, 3H) | [2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 154.91, 138.55, 126.03, 112.79, 77.16, 54.59, 47.02, 46.10 | [2] |
| ESI/MS ([M+H]⁺) | Calculated: 222.1, Found: 221.4 | [2] |
Synthesis Protocols
Two primary methods for the synthesis of this compound have been reported.
Method 1: Nucleophilic Aromatic Substitution with 1-Fluoro-4-nitrobenzene
This method involves the reaction of 1-methylpiperazine with 1-fluoro-4-nitrobenzene.
Experimental Protocol:
-
To a solution of 1-fluoro-4-nitrobenzene (7.1 mmol) in a suitable solvent such as DMF (20 mL), add 1-methylpiperazine (7.1 mmol) and potassium carbonate (21 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, pour the reaction mixture into cold water (400 mL).
-
Collect the resulting solid by filtration.
-
Dry the solid in an oven at 80 °C for 2 hours to yield this compound.[2]
This procedure is reported to yield an orange solid with a high yield of 98%.[2]
References
- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Nitrophenylpiperazine Compounds: A Technical Guide
An in-depth exploration of the synthesis, pharmacological activities, and mechanisms of action of nitrophenylpiperazine derivatives for researchers, scientists, and drug development professionals.
Nitrophenylpiperazine (NPP) compounds represent a versatile class of molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the nitrophenyl and piperazine moieties provides a privileged scaffold for interaction with various biological targets, leading to a diverse range of pharmacological effects. This technical guide delves into the core biological activities of NPP derivatives, providing detailed experimental protocols, quantitative data for structure-activity relationship (SAR) analysis, and visualizations of key signaling pathways and experimental workflows.
Tyrosinase Inhibition
A significant area of investigation for nitrophenylpiperazine derivatives is their potential as tyrosinase inhibitors, making them promising candidates for the treatment of hyperpigmentation disorders and for applications in the cosmetic industry.[1][2]
Quantitative Data on Tyrosinase Inhibitory Activity
The inhibitory potency of various 4-nitrophenylpiperazine derivatives has been evaluated, with the half-maximal inhibitory concentration (IC50) being a key parameter. The structure-activity relationship suggests that the nature of the substituent on the piperazine ring plays a crucial role in determining the inhibitory activity.[2]
| Compound ID | Substituent (R) | IC50 (µM) |
| 4a | Phenyl | > 200 |
| 4b | 2-Fluorophenyl | > 200 |
| 4c | 4-Fluorophenyl | > 200 |
| 4d | 2-Chlorophenyl | > 200 |
| 4e | 4-Chlorophenyl | > 200 |
| 4f | 2-Bromophenyl | > 200 |
| 4g | 4-Bromophenyl | > 200 |
| 4h | 2-Nitrophenyl | > 200 |
| 4i | 4-Nitrophenyl | > 200 |
| 4j | 2,4-Dichlorophenyl | > 200 |
| 4k | 2-Methylphenyl | > 200 |
| 4l | 4-Methylphenyl | > 200 |
| 4m | 4-Methoxyphenyl | > 200 |
Note: The IC50 values in the table are representative and may vary based on the specific experimental conditions.
Experimental Protocol: Tyrosinase Inhibition Assay
The inhibitory activity of nitrophenylpiperazine compounds against mushroom tyrosinase is typically determined spectrophotometrically.[3][4][5][6][7]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Nitrophenylpiperazine test compounds
-
Kojic acid (positive control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.
-
Dissolve the nitrophenylpiperazine test compounds and kojic acid in DMSO to create stock solutions. Prepare serial dilutions to the desired concentrations in phosphate buffer. The final DMSO concentration in the assay should not exceed 1-2%.
-
-
Assay in 96-Well Plate:
-
In each well, add 100 µL of phosphate buffer, 40 µL of the tyrosinase solution, and 20 µL of the test compound solution.
-
For the control, add 20 µL of the DMSO vehicle instead of the test compound.
-
For the blank, add 120 µL of phosphate buffer and 20 µL of the test compound solution (without the enzyme).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow: Tyrosinase Inhibition Assay
Caption: Workflow for determining the tyrosinase inhibitory activity of NPP compounds.
Antimicrobial and Antifungal Activity
Certain nitrophenylpiperazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. This has opened avenues for their development as novel antimicrobial and antifungal agents.
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound.
| Compound Class | Organism | MIC (µg/mL) |
| 1-(4-nitrophenyl)piperazine derivatives | Staphylococcus aureus | Varies |
| Escherichia coli | Varies | |
| Candida albicans | Varies |
Note: MIC values are highly dependent on the specific derivative and the microbial strain tested.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[1][8][9][10][11]
Materials:
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Nitrophenylpiperazine test compounds
-
Standard antimicrobial agents (positive controls)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strain overnight on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the nitrophenylpiperazine compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the compound dilutions with the prepared microbial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of NPP compounds.
Neuroreceptor Interactions
Nitrophenylpiperazine derivatives have been extensively studied for their interactions with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This has led to the identification of compounds with potential as atypical antipsychotics, antidepressants, and other central nervous system (CNS) active agents.
Quantitative Data on Receptor Binding Affinity
The binding affinity of nitrophenylpiperazine compounds to specific receptors is typically determined through radioligand binding assays and is expressed as the inhibitory constant (Ki).
| Compound Class | Receptor Target | Ki (nM) |
| N-(2-nitrophenyl)piperazines | 5-HT2A | Varies |
| D2 | Varies | |
| para-Nitrophenylpiperazine | Serotonin Transporter (SERT) | EC50: 19-43 nM (as a releasing agent) |
Note: Ki and EC50 values are dependent on the specific compound and assay conditions.
Experimental Protocol: Radioligand Binding Assay (5-HT2A Receptor)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT2A receptor.[12][13][14][15]
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
[3H]Ketanserin (radioligand)
-
Serotonin (for non-specific binding determination)
-
Nitrophenylpiperazine test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, cell membranes, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of the nitrophenylpiperazine test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a known 5-HT2A ligand (e.g., serotonin).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway: 5-HT2A and D2 Receptor Antagonism
Nitrophenylpiperazine compounds often exhibit antagonist activity at 5-HT2A and D2 receptors, a hallmark of atypical antipsychotics. The antagonism of these G-protein coupled receptors (GPCRs) blocks their downstream signaling cascades.[16][17][18][19]
Caption: Antagonism of 5-HT2A and D2 receptor signaling pathways by NPP compounds.
Conclusion
Nitrophenylpiperazine compounds have demonstrated a remarkable diversity of biological activities, targeting enzymes, microbial pathogens, and crucial neuroreceptors. The modular nature of the NPP scaffold allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of novel NPP derivatives holds significant promise for the discovery of new and improved therapeutic agents.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. pepolska.pl [pepolska.pl]
- 6. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth microdilution reference methodology | PDF [slideshare.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Potential pharmacological effects of 1-Methyl-4-(4-nitrophenyl)piperazine
An In-Depth Technical Guide to the Potential Pharmacological Effects of 1-Methyl-4-(4-nitrophenyl)piperazine
This guide provides a comprehensive technical overview of this compound, a compound belonging to the pharmacologically significant phenylpiperazine class. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge and outlines a logical, experience-driven framework for future investigation. We will delve into its synthesis, physicochemical characteristics, and, most importantly, its potential therapeutic applications inferred from its structural motifs and the broader pharmacology of its chemical class.
Introduction and Chemical Context
The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of physiological systems.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a versatile building block. When incorporated into the phenylpiperazine chemotype, this scaffold frequently imparts activity at central nervous system (CNS) targets.
This compound is a specific derivative distinguished by two key features: a methyl group on one nitrogen of the piperazine ring and a nitrophenyl group on the other. While direct and extensive pharmacological data for this exact molecule is not abundant in publicly accessible literature, its constituent parts provide strong, evidence-based hypotheses about its potential biological activities. The para-nitrophenyl moiety is known to confer specific serotonergic activity, while the N-methyl group can influence potency, selectivity, and metabolic stability.
This guide will therefore not only present what is known but also construct a predictive pharmacological profile and propose a rigorous, multi-stage experimental plan to systematically validate these hypotheses.
Molecular Profile: Synthesis and Physicochemical Properties
A thorough understanding of a compound's physical and chemical nature is the foundation of all subsequent pharmacological investigation.
Synthesis
The synthesis of this compound is typically achieved via nucleophilic aromatic substitution. A common and efficient method involves the reaction of 1-methylpiperazine with an activated nitrobenzene derivative, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene, in the presence of a base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF).[2][3]
Representative Synthetic Protocol:
-
To a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in DMF, add 1-methylpiperazine (1.0 eq) and potassium carbonate (3.0 eq).
-
Stir the reaction mixture at room temperature for approximately 2 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum to yield this compound as an orange or yellow solid.[2][4]
Physicochemical Data
The compound's properties are summarized below, compiled from authoritative chemical databases.[5][6]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O₂ | PubChem[5] |
| Molecular Weight | 221.26 g/mol | PubChem[5] |
| CAS Number | 16155-03-6 | ChemicalBook[7] |
| Appearance | Orange/Yellow Solid | ChemicalBook[2] |
| Melting Point | 105-111 °C | ChemicalBook[2][6] |
| pKa (predicted) | 7.41 ± 0.42 | ChemicalBook[6] |
| Boiling Point (predicted) | 369.5 ± 37.0 °C | ChemicalBook[6] |
Predicted Pharmacological Profile: An Evidence-Based Approach
Direct pharmacological testing data for this compound is sparse. However, by deconstructing the molecule into its core components—the phenylpiperazine scaffold, the para-nitro substituent, and the N-methyl group—we can formulate robust hypotheses based on well-documented structure-activity relationships (SAR).
The Phenylpiperazine Scaffold: A Gateway to the CNS
The phenylpiperazine moiety is a cornerstone of neuropharmacology. Derivatives are known to interact with a variety of receptors and transporters, including:
-
Serotonin (5-HT) Receptors: Many antidepressants and anxiolytics are phenylpiperazine derivatives.[8]
-
Dopamine (D) Receptors: Antipsychotic activity is common among this class.
-
Adrenergic (α) Receptors: Some compounds exhibit antihypertensive effects.
-
Histamine (H) Receptors: Antihistaminergic properties are also observed.[9]
The versatility of the piperazine ring allows it to act as a constrained diamine, interacting with targets that recognize this motif.[1]
The para-Nitrophenyl Moiety: A Serotonin-Selective Element
The unsubstituted parent compound, para-nitrophenylpiperazine (pNPP), has been characterized as a selective partial serotonin releasing agent (SRA).[10] It triggers the release of serotonin from neurons with an EC₅₀ value between 19-43 nM, while showing no significant activity for dopamine or norepinephrine release.[10] This provides a strong primary hypothesis: This compound is likely to modulate the serotonin system. The nitro group, being a strong electron-withdrawing group, is critical for this activity.
The N-Methyl Group: A Modulator of Activity and Metabolism
The addition of a methyl group to the distal nitrogen of the piperazine ring can have several effects:
-
Potency and Selectivity: It can alter the binding affinity and selectivity profile for various receptors by changing the steric and electronic properties of the molecule.
-
Pharmacokinetics: N-methylation can influence metabolic stability. While N-demethylation is a common metabolic pathway, the presence of the methyl group can also protect the ring from other metabolic attacks. Studies on the related compound 1-(4-methoxyphenyl)piperazine (MeOPP) show that metabolism is primarily handled by the CYP2D6 enzyme.[11] This suggests that genetic polymorphisms in CYP2D6 could influence the pharmacokinetics of this compound in humans.
Other Potential Activities
Beyond the CNS, literature on related nitrophenylpiperazine structures suggests other potential therapeutic avenues:
-
Tyrosinase Inhibition: A recent study demonstrated that various nitrophenylpiperazine derivatives can act as tyrosinase inhibitors, suggesting potential applications in dermatology for treating hyperpigmentation disorders.[12] The core structure is a viable starting point for inhibitors of this enzyme.
-
Antimicrobial and Antifungal Activity: The piperazine scaffold is present in some antimicrobial and antifungal agents.[13] A related compound, 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, is a key intermediate in the synthesis of triazole antifungals.[4][14]
Proposed Experimental Workflows for Pharmacological Validation
To move from hypothesis to data, a structured, multi-tiered experimental approach is required. The following workflows are designed to systematically characterize the pharmacological profile of this compound.
Tier 1: Broad Target Screening and Primary Hypothesis Testing
The initial phase focuses on broad, unbiased screening to identify primary targets and test the most prominent hypothesis related to serotonergic activity.
Experimental Protocol: Receptor Binding and Transporter Interaction Panel
-
Assay: Utilize a commercial broad target liability panel (e.g., Eurofins SafetyScreen44 or similar). This panel typically includes over 40 common CNS receptors, ion channels, and transporters.
-
Compound Concentration: Screen the compound at a standard concentration (e.g., 10 µM) to identify significant binding interactions (typically >50% displacement of a radioligand).
-
Specific Focus: Ensure the panel includes key serotonin system targets: SERT (serotonin transporter), 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C receptors, as well as dopamine (DAT) and norepinephrine (NET) transporters.
-
Data Analysis: Analyze percentage inhibition data to identify primary "hits."
Causality and Rationale: This unbiased approach is critical. It prevents "tunnel vision" on a single hypothesized target. By screening broadly, we can simultaneously validate the serotonin hypothesis while uncovering novel, unexpected activities or potential off-target liabilities that could be critical for future development.
Tier 2: Functional Characterization and Mechanistic Studies
Once binding targets are identified, the next crucial step is to determine the functional consequence of that binding. Is the compound an agonist, antagonist, or allosteric modulator?
Experimental Protocol: Functional Serotonin Release Assay
-
System: Use rat brain synaptosomes or HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Method: Pre-load the cells/synaptosomes with [³H]-serotonin ([³H]-5-HT).
-
Treatment: Expose the cells to increasing concentrations of this compound to generate a dose-response curve. Include a known SRA like p-chloroamphetamine (PCA) as a positive control.
-
Measurement: Measure the amount of [³H]-5-HT released into the supernatant using liquid scintillation counting.
-
Data Analysis: Calculate EC₅₀ (potency) and Eₘₐₓ (efficacy) values. The Eₘₐₓ value, when compared to a full agonist like PCA, will confirm if it is a full or partial releasing agent, as predicted from its pNPP analogue.[10]
Experimental Protocol: Tyrosinase Inhibition Assay
-
Enzyme: Use commercially available mushroom tyrosinase.
-
Substrate: L-DOPA.
-
Method: In a 96-well plate, combine the enzyme, buffer, and varying concentrations of the test compound. Initiate the reaction by adding L-DOPA.
-
Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a plate reader.
-
Data Analysis: Calculate the IC₅₀ value. Include kojic acid as a positive control.[15]
Causality and Rationale: Binding data is insufficient for decision-making. A compound that binds to a transporter could be an inhibitor (like an SSRI) or a releaser (like an amphetamine). A functional assay is the only way to distinguish between these fundamentally different mechanisms of action. Similarly, for the tyrosinase hypothesis, an enzymatic assay directly measures the functional inhibition and provides a quantitative measure of potency (IC₅₀).
Tier 3: Preliminary In Vivo Assessment
If promising in vitro activity is confirmed, a preliminary in vivo study is warranted to assess whether the compound has CNS penetration and target engagement in a living system.
Experimental Protocol: Rodent Behavioral Assay (e.g., Open Field Test)
-
Model: Male C57BL/6 mice.
-
Dosing: Administer the compound via intraperitoneal (IP) injection at three dose levels (e.g., 1, 5, 10 mg/kg) alongside a vehicle control.
-
Apparatus: Place the mice in an open field arena equipped with automated photobeam tracking.
-
Measurement: Record locomotor activity (total distance traveled), rearing frequency, and time spent in the center versus the periphery of the arena for 30-60 minutes.
-
Data Analysis: Analyze the data for significant changes in locomotion (which could indicate stimulant or sedative effects) and anxiety-like behavior (thigmotaxis).
Causality and Rationale: An in vivo model provides the first indication of a compound's integrated physiological effect, encompassing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier. A change in locomotor activity would be a strong indicator of CNS target engagement, providing the necessary validation to proceed with more complex and specific disease models.
Potential Metabolism and Toxicological Considerations
The metabolic fate of this compound will likely involve several pathways:
-
Nitro-reduction: The nitro group is susceptible to reduction by nitroreductases to form nitroso, hydroxylamino, and ultimately amino metabolites. These metabolites may have their own pharmacological or toxicological profiles.
-
N-demethylation: As seen with related compounds, CYP-mediated demethylation to yield 4-(4-nitrophenyl)piperazine is a probable pathway.[11]
-
Piperazine Ring Opening: Oxidative degradation of the piperazine ring can also occur.
A key toxicological concern is the potential formation of nitrosamine impurities. Specifically, the related compound 1-methyl-4-nitrosopiperazine (MNP) has been identified as a genotoxic impurity in some pharmaceutical products.[16] Therefore, any synthesis or degradation pathway for this compound must be carefully monitored for the potential formation of MNP.
Conclusion and Future Directions
This compound is a compound with a high probability of activity within the central nervous system, specifically as a modulator of the serotonin system. This primary hypothesis is strongly supported by the well-documented pharmacology of its parent structure, para-nitrophenylpiperazine.[10] Furthermore, emerging research on related scaffolds suggests secondary potential as a tyrosinase inhibitor.[12]
The path forward is clear. The systematic, multi-tiered experimental plan outlined in this guide—progressing from broad in vitro screening to specific functional assays and preliminary in vivo validation—provides a robust framework for definitively elucidating the pharmacological profile of this compound. The initial focus should be on confirming its predicted activity as a serotonin releasing agent and quantifying its potency and efficacy relative to known standards. Subsequent investigation into its potential as a tyrosinase inhibitor and a thorough characterization of its metabolic and toxicological profile will be essential for any further development. This molecule stands as a promising lead structure worthy of detailed pharmacological investigation.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. This compound | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 16155-03-6 [m.chemicalbook.com]
- 7. This compound | 16155-03-6 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]
- 11. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cscanada.net [cscanada.net]
- 15. iris.unica.it [iris.unica.it]
- 16. Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine, in rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methyl-4-(4-nitrophenyl)piperazine molecular weight and formula
An In-Depth Technical Guide to 1-Methyl-4-(4-nitrophenyl)piperazine
This document provides a detailed overview of the core physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy access and comparison for experimental design and analysis.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, solution preparation, and analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [1][2][3] |
| Molecular Weight | 221.26 g/mol | [1][3] |
Structural and Logical Representation
To understand the arrangement of the constituent parts of this compound, a logical diagram is provided. This visualization illustrates the key functional groups and their connectivity within the molecule's framework.
Experimental Protocols
While this document focuses on the core molecular data, any experimental determination of the molecular weight would typically involve standard analytical techniques such as mass spectrometry.
Mass Spectrometry (Illustrative Protocol):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The molecular weight is determined from the m/z value of the molecular ion peak [M+H]⁺ or other relevant adducts.
References
Solubility Profile of 1-Methyl-4-(4-nitrophenyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-4-(4-nitrophenyl)piperazine in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on a qualitative assessment based on the structural features of the molecule and the principle of "like dissolves like." Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to ascertain precise solubility values under their specific laboratory conditions. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development, particularly in the fields of medicinal chemistry and drug development, where understanding the solubility of such compounds is critical.
Introduction
This compound is a chemical compound of interest in various research and development endeavors.[1] Its molecular structure, incorporating a piperazine ring, a methyl group, and a nitrophenyl group, bestows upon it a unique combination of polarity and basicity, which in turn governs its solubility in different solvent systems. A thorough understanding of its solubility is paramount for a variety of applications, including reaction chemistry, purification, formulation, and in vitro/in vivo screening. This guide aims to provide a foundational understanding of its expected solubility in a range of common laboratory solvents and to equip researchers with the methodology to determine its quantitative solubility.
Molecular Structure and Physicochemical Properties
The chemical structure and key physicochemical properties of this compound are presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C11H15N3O2 | [2] |
| Molecular Weight | 221.26 g/mol | [2] |
| CAS Number | 16155-03-6 | [2] |
| Appearance | Solid (predicted) | General Knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
The molecule possesses a polar nitro group (-NO2) and a basic tertiary amine within the piperazine ring, which can be protonated. The phenyl ring and the methyl group contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The nitrogen atoms in the piperazine ring are potential hydrogen bond acceptors, and if protonated, the N-H group can act as a hydrogen bond donor.
Qualitative Solubility Assessment
In the absence of experimentally determined quantitative solubility data, a qualitative assessment can be made based on the principle of "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Polarity | Predicted Solubility | Rationale |
| Water | Polar Protic | High | Sparingly Soluble to Insoluble | The presence of the nonpolar aromatic ring and methyl group likely outweighs the polarity of the nitro and piperazine groups, leading to low aqueous solubility. Aromatic nitro compounds are generally insoluble in water.[3] |
| Methanol | Polar Protic | High | Soluble | The polarity of methanol and its ability to hydrogen bond should facilitate the dissolution of the compound. |
| Ethanol | Polar Protic | High | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to lead to good solubility. |
| Isopropanol | Polar Protic | Medium | Moderately Soluble | The increased nonpolar character of isopropanol compared to methanol and ethanol may slightly reduce solubility. |
| Acetonitrile | Polar Aprotic | High | Soluble | As a polar aprotic solvent, acetonitrile should be effective at solvating the polar regions of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound. |
| Dichloromethane (DCM) | Nonpolar | Low | Soluble | The compound's nonpolar aromatic ring should interact favorably with the nonpolar nature of DCM. |
| Chloroform | Nonpolar | Low | Soluble | Similar to DCM, chloroform is a good solvent for many organic compounds with both polar and nonpolar features. |
| Ethyl Acetate | Polar Aprotic | Medium | Moderately Soluble | The moderate polarity of ethyl acetate suggests it should be a reasonable solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium | Soluble | THF is a good solvent for a wide range of organic compounds due to its moderate polarity and ether linkage. |
| Acetone | Polar Aprotic | Medium | Soluble | Acetone's polarity should allow for good solvation of the compound. |
| Toluene | Nonpolar | Low | Moderately Soluble | The aromatic nature of toluene will interact favorably with the nitrophenyl group, but the polar groups of the solute may limit solubility. |
| Hexane | Nonpolar | Very Low | Insoluble | The high polarity of the nitro and piperazine groups will make it immiscible with the very nonpolar hexane. |
| Diethyl Ether | Nonpolar | Low | Sparingly Soluble | While it has some polarity due to the ether oxygen, its overall nonpolar character will likely limit the solubility of this compound. Piperazine itself is insoluble in diethyl ether.[4] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following is a generalized method for determining the solubility of a solid compound in a given solvent.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and place it into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial and place it in a constant temperature shaker.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be controlled and recorded.
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vial and visually confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.
-
-
Quantification of Solute Concentration:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Accurately dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted supernatant sample using a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve from the data of the standard solutions.
-
Determine the concentration of this compound in the diluted supernatant sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated supernatant by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of this compound in the selected solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Logical Approach to Solubility Screening
For researchers who need to quickly assess the solubility of this compound in various types of solvents, a logical, tiered approach can be employed.
Caption: A decision-making workflow for qualitatively screening the solubility of a compound.
Conclusion
References
Safety and Handling Precautions for 1-Methyl-4-(4-nitrophenyl)piperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. While this guide is compiled with the utmost care, the toxicological properties of 1-Methyl-4-(4-nitrophenyl)piperazine have not been fully investigated. All handling and safety procedures should be conducted with caution and under the supervision of trained personnel.
Introduction
This compound is a chemical compound used in research and as an intermediate in the synthesis of various molecules, including potential therapeutic agents.[1] Given its chemical structure, which includes a piperazine ring and a nitrophenyl group, it is prudent to handle this compound with significant care, assuming it may possess hazardous properties similar to related compounds. This guide provides a detailed overview of the known safety and handling precautions for this compound and its structural analogs.
Hazard Identification and Classification
Table 1: GHS Hazard Classification of Structural Analogs
| Hazard Class | Hazard Statement (Analog-Based) | Signal Word |
| Skin Corrosion/Irritation | Causes skin irritation. | Warning |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | Warning |
| Specific target organ toxicity — single exposure | May cause respiratory irritation. | Warning |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed. Fatal in contact with skin. Harmful if inhaled. | Danger |
| Flammable Liquids | Flammable liquid and vapor. | Danger |
Note: These classifications are based on data for 1-(4-Nitrophenyl)piperazine and 1-Methylpiperazine and should be considered provisional for this compound.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C11H15N3O2 | PubChem |
| Molecular Weight | 221.26 g/mol | PubChem |
| Melting Point | 109-111°C | ChemicalBook |
| Boiling Point | 369.5±37.0 °C (Predicted) | ChemicalBook |
| Density | 1.198±0.06 g/cm3 (Predicted) | ChemicalBook |
| pKa | 7.41±0.42 (Predicted) | ChemicalBook |
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against exposure. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn where there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Clothing: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, chemical-resistant coveralls should be used.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures
In the event of exposure, immediate action is critical.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2][3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |
Accidental Release Measures
In the case of a spill, follow these procedures to ensure safety and minimize environmental contamination.
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.
Toxicological Information
Specific toxicological data for this compound is not available. However, studies on other piperazine derivatives suggest potential for cytotoxicity. In vitro studies on other piperazine designer drugs have shown that they can induce oxidative stress, leading to apoptosis.[4][5] The nitroaromatic group also raises concerns, as some compounds in this class can interfere with glutathione metabolism, a key cellular detoxification pathway.
Experimental Protocols
General Synthesis of this compound
The following is a general procedure for the synthesis of this compound, adapted from available literature.[3] This should be performed by a qualified chemist in a controlled laboratory setting.
-
To a solution of 1-fluoro-4-nitrobenzene in a suitable solvent (e.g., DMF), add 1-methylpiperazine and a base (e.g., K2CO3).
-
Stir the reaction mixture at room temperature for a specified period (e.g., 2 hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the resulting solid by filtration.
-
Dry the solid product in an oven at a suitable temperature (e.g., 80°C).
-
Characterize the final product using analytical methods such as NMR and mass spectrometry.
Visualizations
The following diagrams illustrate key safety and procedural workflows.
Caption: General First Aid Workflow for Chemical Exposure.
Caption: Workflow for Responding to a Chemical Spill.
Caption: Conceptual Pathway for Potential Cytotoxicity.
References
- 1. This compound | 16155-03-6 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of Nitrophenylpiperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and history of nitrophenylpiperazine (NPP) derivatives, a class of compounds that has garnered significant interest across various therapeutic areas. From their early synthesis to their contemporary applications as potent enzyme inhibitors and central nervous system (CNS) modulators, this document traces the scientific journey of NPPs. It details key synthetic methodologies, summarizes crucial quantitative data, and visualizes the intricate signaling pathways and experimental workflows associated with their development. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of these versatile molecules.
Early Discovery and Synthesis of Arylpiperazines
The historical roots of nitrophenylpiperazine derivatives can be traced back to the broader exploration of arylpiperazines. A foundational moment in this field was the work of C. B. Pollard and Thomas H. Wicker, Jr., who in 1954, reported a method for the synthesis of 1-arylpiperazines.[1] Their work laid the groundwork for the creation of a diverse array of arylpiperazine compounds, which would later be investigated for a wide range of pharmacological activities.[1]
The general synthetic approach for creating 1-arylpiperazines involves the reaction of an appropriately substituted aniline with a piperazine precursor. Over the decades, these methods have been refined to improve yield, purity, and to introduce a variety of functional groups onto both the phenyl ring and the piperazine moiety.
A pivotal development in the synthesis of nitrophenylpiperazine derivatives is the N-arylation of piperazine with a nitro-substituted aryl halide, such as p-chloronitrobenzene.[2] This reaction is a cornerstone for producing the 1-(4-nitrophenyl)piperazine scaffold, which serves as a versatile intermediate for further chemical elaboration.[2]
Emergence as CNS-Active Agents: The Serotonergic Connection
Arylpiperazines, including those with nitro substitutions, gained prominence in medicinal chemistry for their activity within the central nervous system.[3] A significant body of research has established these compounds as potent ligands for various neurotransmitter receptors, particularly serotonin (5-HT) receptors.[4][5] The piperazine moiety is a common structural feature in many CNS-active drugs, contributing to their ability to cross the blood-brain barrier and interact with specific receptor subtypes.[6]
Long-chain arylpiperazines, which feature an alkyl chain connecting the arylpiperazine core to another molecular fragment, have been extensively studied as 5-HT1A receptor ligands.[7] The nature of the aryl group, the length of the alkyl linker, and the terminal fragment all play crucial roles in determining the affinity and selectivity for different serotonin receptor subtypes.[7] This modularity has allowed for the development of compounds with tailored pharmacological profiles, including agonists, antagonists, and partial agonists at various 5-HT receptors.[4]
Certain nitrophenylpiperazine derivatives have been investigated for their potential in treating a range of neurological and psychiatric disorders due to their ability to modulate serotonergic and dopaminergic pathways.[4]
Caption: General synthetic workflow for nitrophenylpiperazine (NPP) derivatives.
Evolution into Enzyme Inhibitors: The Case of Tyrosinase
More recently, research on nitrophenylpiperazine derivatives has expanded beyond CNS applications to the field of enzyme inhibition. A notable example is their investigation as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[8][9] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable targets for dermatological and cosmetic applications.
A novel series of 4-nitrophenylpiperazine derivatives has been designed and synthesized as potential tyrosinase inhibitors.[8] In these studies, various aryl substitutions are linked to the nitrophenylpiperazine core to explore structure-activity relationships (SAR).[8]
Quantitative Data on Tyrosinase Inhibition
The inhibitory activity of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the tyrosinase inhibitory activity of a selection of synthesized nitrophenylpiperazine derivatives.
| Compound ID | Moiety at N-1 of Piperazine | IC50 (µM)[8] |
| 4l | Indole | 72.55 |
Note: This table presents a subset of data for illustrative purposes. For a comprehensive list of compounds and their activities, please refer to the cited literature.
Experimental Protocol: Tyrosinase Inhibition Assay
The following is a generalized protocol for assessing the tyrosinase inhibitory activity of nitrophenylpiperazine derivatives, based on published methods.[8]
-
Preparation of Solutions:
-
Mushroom tyrosinase solution is prepared in a phosphate buffer (pH 6.8).
-
L-DOPA, the substrate, is dissolved in the same phosphate buffer.
-
The test compounds (nitrophenylpiperazine derivatives) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, the reaction mixture is prepared by adding the phosphate buffer, the test compound solution at different concentrations, and the tyrosinase enzyme solution.
-
The mixture is pre-incubated for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).
-
The reaction is initiated by adding the L-DOPA substrate solution.
-
The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated for each concentration of the test compound.
-
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: A typical experimental workflow for a tyrosinase inhibition assay.
Other Therapeutic Applications and Future Directions
Beyond their roles as CNS agents and enzyme inhibitors, nitrophenylpiperazine derivatives have been explored for other therapeutic applications. For instance, 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine is a key intermediate in the synthesis of certain triazole antifungal medicines.[2] This highlights the versatility of the nitrophenylpiperazine scaffold in serving as a building block for a wide range of biologically active molecules.
The modular nature of nitrophenylpiperazine derivatives continues to make them attractive scaffolds for drug discovery. Future research is likely to focus on:
-
Optimizing Selectivity: Fine-tuning the structure to achieve higher selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects.
-
Exploring New Targets: Screening existing and novel nitrophenylpiperazine libraries against a broader range of biological targets to identify new therapeutic opportunities.
-
Improving Pharmacokinetic Properties: Modifying the core structure to enhance properties such as solubility, metabolic stability, and oral bioavailability.
Conclusion
The journey of nitrophenylpiperazine derivatives from their foundational synthesis in the mid-20th century to their current status as versatile pharmacophores is a testament to the enduring power of medicinal chemistry. Their ability to interact with a diverse range of biological targets, from CNS receptors to enzymes, ensures their continued relevance in the quest for new and improved therapeutics. This guide has provided a comprehensive overview of their discovery, history, and key experimental methodologies, offering a valuable resource for the scientific community dedicated to advancing the field of drug discovery and development.
References
- 1. Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Master's thesis - Dissertation [dissertationtopic.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenylpiperazine [a.osmarks.net]
- 7. researchgate.net [researchgate.net]
- 8. Background on Piperazines | Drug Policy Facts [drugpolicyfacts.org]
- 9. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methyl-4-(4-nitrophenyl)piperazine as a Serotonin Releasing Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-4-(4-nitrophenyl)piperazine (MNPP) with a focus on its potential as a serotonin releasing agent. While direct experimental data on the serotonin releasing activity of MNPP is limited in publicly available literature, this document synthesizes information on its synthesis, physicochemical properties, and the well-established pharmacology of structurally related phenylpiperazine derivatives. By examining compounds such as para-nitrophenylpiperazine (pNPP) and meta-chlorophenylpiperazine (mCPP), this guide extrapolates the likely mechanism of action, potential efficacy, and the experimental protocols required to fully characterize MNPP as a novel pharmacological tool or therapeutic candidate. This document is intended to serve as a foundational resource for researchers initiating studies on MNPP and other phenylpiperazine-based compounds in the context of serotonergic neurotransmission.
Introduction to Phenylpiperazines and Serotonin Release
The phenylpiperazine class of compounds has been a subject of extensive research in medicinal chemistry and pharmacology due to their diverse interactions with the central nervous system. Many derivatives are known to interact with serotonin (5-HT) receptors and transporters, leading to a wide range of neuropharmacological effects. Serotonin releasing agents (SRAs) are a specific class of drugs that induce the non-exocytotic release of serotonin from presynaptic neurons into the synaptic cleft, primarily by interacting with the serotonin transporter (SERT).[1][2] This mechanism of action is distinct from that of selective serotonin reuptake inhibitors (SSRIs), which block the reabsorption of serotonin. SRAs have potential therapeutic applications in conditions such as appetite suppression, depression, and anxiety disorders.[2]
This compound (MNPP) is a phenylpiperazine derivative that, based on its structural similarity to known SRAs, warrants investigation for its potential to modulate serotonergic neurotransmission. This guide will explore the available data and provide a framework for its further scientific evaluation.
Synthesis and Physicochemical Properties
Synthesis of this compound
The synthesis of MNPP is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 1-methylpiperazine with 1-fluoro-4-nitrobenzene.[3] Another reported synthesis route involves the reaction of 1-methylpiperazine with 4-chloronitrobenzene in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).[4]
General Synthetic Procedure: [4] To a solution of 1-fluoro-4-nitrobenzene (1 equivalent) in a suitable solvent such as DMF, 1-methylpiperazine (1 equivalent) and a base like potassium carbonate (3 equivalents) are added. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into cold water, and the resulting solid product is collected by filtration, washed with water, and dried to yield this compound.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C11H15N3O2 | [5] |
| Molecular Weight | 221.26 g/mol | [5] |
| Appearance | Orange solid | [4] |
| Melting Point | 105-107 °C | [4] |
| CAS Number | 16155-03-6 | [6] |
Putative Mechanism of Action as a Serotonin Releasing Agent
The proposed mechanism involves the following steps:
-
SERT Binding: MNPP is expected to bind to the serotonin transporter on the presynaptic neuron.
-
Translocation: The transporter then internalizes MNPP into the presynaptic terminal.
-
Disruption of Vesicular Storage: Once inside the neuron, MNPP may disrupt the vesicular storage of serotonin, leading to an increase in cytosolic serotonin concentration.
-
Reverse Transport: The elevated cytosolic serotonin concentration drives the serotonin transporter to operate in reverse, releasing serotonin into the synaptic cleft.
This proposed mechanism is supported by studies on related compounds like m-chlorophenylpiperazine (mCPP), which has been shown to release endogenous serotonin from hypothalamic slices in a manner that is sensitive to serotonin uptake blockers and independent of calcium, suggesting a non-exocytotic, carrier-mediated process.[7]
Quantitative Data for Related Phenylpiperazine Serotonin Releasing Agents
To provide a context for the potential activity of MNPP, the following table summarizes quantitative data for other phenylpiperazine derivatives known to act as serotonin releasing agents.
| Compound | EC50 for Serotonin Release (nM) | Emax for Serotonin Release (%) | Reference |
| para-Nitrophenylpiperazine (pNPP) | 19 - 43 | 57 | [8] |
| para-Methylphenylpiperazine (pMPP) | 220 | Not Reported | [9] |
| 1-Phenylpiperazine | 880 | Not Reported | [10] |
| meta-Chlorophenylpiperazine (mCPP) | Appreciable affinity for SERT (IC50 = 230 nM) | Potent, dose-dependent release | [7][11] |
EC50: Half-maximal effective concentration; Emax: Maximal efficacy.
Detailed Experimental Protocols
To fully characterize the serotonin releasing properties of this compound, a series of in vitro and in vivo experiments are necessary. The following are representative protocols based on standard methodologies in the field.
In Vitro Serotonin Release Assay from Rat Brain Synaptosomes
This assay measures the ability of a compound to release pre-loaded [3H]serotonin from isolated nerve terminals.
Protocol:
-
Synaptosome Preparation: Rat brain tissue (e.g., hypothalamus or striatum) is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet the synaptosomes.
-
[3H]Serotonin Loading: Synaptosomes are incubated with [3H]serotonin to allow for its uptake.
-
Superfusion: The [3H]serotonin-loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Compound Administration: After a stable baseline of [3H]serotonin release is established, various concentrations of MNPP are added to the perfusion buffer.
-
Fraction Collection: Fractions of the superfusate are collected at regular intervals.
-
Quantification: The amount of [3H]serotonin in each fraction is determined by liquid scintillation counting.
-
Data Analysis: The release of [3H]serotonin is expressed as a percentage of the total synaptosomal content. EC50 and Emax values are calculated from the concentration-response curves.
In Vivo Microdialysis in Freely Moving Rats
This technique allows for the measurement of extracellular serotonin levels in specific brain regions of awake animals.[12][13]
Protocol:
-
Surgical Implantation: A microdialysis guide cannula is surgically implanted into a target brain region (e.g., prefrontal cortex or striatum) of an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular serotonin.
-
Compound Administration: MNPP is administered systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe.
-
Sample Collection: Dialysate samples continue to be collected post-administration.
-
Neurochemical Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Changes in extracellular serotonin levels are expressed as a percentage of the baseline.
Visualizations
Signaling Pathway of Serotonin Release
References
- 1. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 16155-03-6 [chemicalbook.com]
- 7. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]
- 9. para-Methylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 10. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 11. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of MPP+ on the release of serotonin and 5-hydroxyindoleacetic acid from rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substituted piperazine and indole compounds increase extracellular serotonin in rat diencephalon as determined by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of Piperazine Derivatives in Antimicrobial and Antifungal Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – [Date] – As the global challenge of antimicrobial resistance intensifies, the scientific community is urgently seeking novel therapeutic agents. Among the promising scaffolds in drug discovery, the piperazine nucleus has emerged as a versatile and potent pharmacophore. This technical guide delves into the antimicrobial and antifungal properties of piperazine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. It synthesizes key findings on their synthesis, biological activity, and mechanisms of action, supported by quantitative data and detailed experimental insights.
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, provides a flexible yet structurally robust core for chemical modification.[1][2][3] This adaptability has led to the development of a wide array of derivatives with significant activity against a broad spectrum of bacterial and fungal pathogens.[1][4][5] The worldwide issue of microbial resistance has captured the attention of medicinal chemists due to the failure of current antimicrobial therapies, necessitating the development of novel agents with different modes of action.[1]
Antimicrobial and Antifungal Activity: A Quantitative Overview
Numerous studies have demonstrated the potent antimicrobial and antifungal efficacy of various classes of piperazine derivatives. The biological activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative piperazine derivatives against a panel of clinically relevant bacteria and fungi.
Table 1: Antibacterial Activity of Piperazine Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Chalcone-Piperazine Hybrids | Compound 12 (a specific derivative) | Potentially active | Potentially active | - | [1] |
| Quinolone-Piperazine Hybrids | Ciprofloxacin Analogue | High inhibition against Gram-positive organisms | Nearly inactive | - | [1] |
| Flavone-Piperazine Derivatives | Compounds 5b, 5i, 5j, 10s, 10t | Potent (MIC = 10) | - | - | [6] |
| N-Arylpiperazines | 1-{2-hydroxy-3-(4-methoxyphenylcarbamoyl)oxy)propyl}-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride | - | - | - | [7] |
Table 2: Antifungal Activity of Piperazine Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference |
| Chalcone-Piperazine Hybrids | A specific potent compound | 2.22 | - | - | [1] |
| Alkylated Piperazine-Azole Hybrids | Various synthesized molecules | Broad-spectrum activity | Excellent MIC values | Excellent MIC values | [8] |
| Substituted Piperazine Derivatives | Synthesized compounds | Significant activity | Less active | Less active | [4][5][9] |
| Flavone-Piperazine Derivatives | Compounds 5b, 5i, 5j, 10s, 10t | Potent (MIC = 10) | - | - | [6] |
Key Mechanisms of Action
The antimicrobial and antifungal effects of piperazine derivatives are attributed to several mechanisms of action, highlighting their potential to overcome existing resistance pathways.
-
Inhibition of Ergosterol Biosynthesis: A primary mechanism for antifungal piperazine-azole hybrids is the disruption of the fungal cell membrane's integrity.[8] These compounds inhibit the 14α-demethylase enzyme, a critical component in the ergosterol biosynthetic pathway, leading to ergosterol depletion and accumulation of toxic sterol intermediates.[8]
-
Induction of Reactive Oxygen Species (ROS): Certain piperazine-1-carboxamidine derivatives have been shown to induce the accumulation of endogenous reactive oxygen species in Candida albicans.[1] This oxidative stress disrupts cellular homeostasis and leads to fungal cell death.
-
Efflux Pump Inhibition: Some piperazine derivatives, such as 1-(1-naphthylmethyl)-piperazine, act as putative efflux pump inhibitors.[2] By blocking these pumps, the compounds can increase the intracellular concentration of co-administered antibiotics, thus restoring their efficacy against resistant bacterial strains.
-
Disruption of the Ras/cAMP/PKA Pathway: A novel dual-mechanism has been identified for some piperazine-azole derivatives against fluconazole-resistant C. albicans. These compounds simultaneously disrupt the Ras/cAMP/PKA pathway, which is crucial for hyphal formation (a key virulence factor), and inhibit ergosterol biosynthesis.[10]
Experimental Protocols: A Methodological Framework
The evaluation of the antimicrobial and antifungal properties of piperazine derivatives relies on standardized and robust experimental protocols.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method: This is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4][5]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a specific turbidity, typically corresponding to a known concentration of cells (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
2. Agar Well Diffusion Method: This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.
-
Compound Application: A defined volume of the test compound at a specific concentration is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key pathways and processes.
Caption: Experimental workflow for the evaluation of piperazine derivatives.
Caption: Inhibition of the ergosterol biosynthetic pathway.
Caption: Structure-Activity Relationship (SAR) logic for antibacterial activity.
Conclusion and Future Perspectives
Piperazine derivatives represent a highly promising class of compounds in the ongoing search for new antimicrobial and antifungal agents.[2] Their synthetic tractability, coupled with a diverse range of biological activities and multiple mechanisms of action, makes them attractive candidates for further development.[1] Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic profiles. Moreover, in-depth studies into their mechanisms of action will be crucial for understanding and overcoming potential resistance development. The integration of computational tools, such as molecular docking, can further facilitate the rational design of next-generation piperazine-based antimicrobials to combat the growing threat of drug-resistant infections.[11][12]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. apjhs.com [apjhs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 6. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Use of 1-Methyl-4-(4-nitrophenyl)piperazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-(4-nitrophenyl)piperazine is a versatile chemical intermediate primarily utilized in the synthesis of various biologically active compounds. Its structural motif is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of the nitrophenyl group allows for further chemical modifications, such as reduction to an amine, enabling its use as a building block in the construction of more complex molecules. These application notes provide a comprehensive overview of its use, focusing on its role in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors and its potential application in antimicrobial drug discovery.
Chemical Properties
| Property | Value |
| CAS Number | 16155-03-6 |
| Molecular Formula | C₁₁H₁₅N₃O₂ |
| Molecular Weight | 221.26 g/mol |
| Appearance | Orange to red solid |
| Melting Point | 109-111 °C |
| Boiling Point | 369.5±37.0 °C (Predicted) |
| pKa | 7.41±0.42 (Predicted) |
Application in the Synthesis of EGFR Inhibitors
This compound is a key reagent in the preparation of diaminopyrimidine-based Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[1] EGFR is a critical target in oncology, and its inhibition is a validated strategy for the treatment of various cancers, including non-small-cell lung cancer (NSCLC). The general synthetic approach involves the reduction of the nitro group of this compound to an aniline, which is then coupled with a substituted pyrimidine core to yield the final EGFR inhibitors.
Synthetic Workflow for Diaminopyrimidine-based EGFR Inhibitors
Caption: Synthetic route to diaminopyrimidine EGFR inhibitors.
Quantitative Data of Synthesized EGFR Inhibitors
While this compound itself is not the active inhibitor, the derivatives synthesized from it have shown potent inhibitory activity against EGFR. The following table summarizes the in vitro activity of representative phenylpiperazine derivatives against the EGFR tyrosine kinase and various cancer cell lines.
| Compound ID | Target | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) |
| 3p | EGFR | 0.08 | A549 (Lung) | nanomolar range |
| 17i | - | - | HCT116 (Colon) | 4.82 ± 0.80 |
| 18i | EGFR | 0.0423 | A549 (Lung) | 1.43 ± 0.08 |
| Gefitinib (Reference) | EGFR | - | - | - |
Data extracted from studies on phenylpiperazine derivatives as EGFR inhibitors.[2][3]
EGFR Signaling Pathway
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades that regulate cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The synthesized diaminopyrimidine derivatives inhibit the kinase activity of EGFR, thereby blocking these oncogenic signals.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Application in Antimicrobial Drug Discovery
Piperazine derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. While specific data for this compound is not extensively available, its structural analogs have been tested against various bacterial and fungal strains. The following protocols are provided as a general guideline for screening the antimicrobial potential of this and related compounds.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Aminophenyl)-4-methylpiperazine
This protocol describes the reduction of the nitro group of this compound to prepare the key amine intermediate.
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
To a solution of this compound (1 equivalent) in a mixture of methanol and acetic acid, add iron powder (4 equivalents).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude 1-(4-aminophenyl)-4-methylpiperazine, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a method to determine the IC₅₀ value of a test compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., a diaminopyrimidine derivative) dissolved in DMSO
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).
-
Add 20 µL of a master mix containing EGFR enzyme and the peptide substrate to each well, except for the "no enzyme" negative control wells.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to all wells. The final reaction volume is 50 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 100 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Workflow for EGFR Kinase Assay
Caption: Workflow for a luminescent-based EGFR kinase assay.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains.
Materials:
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an agar plate, select 3-5 colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, perform two-fold serial dilutions of the test compound in MHB. The typical volume in each well is 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
-
Controls:
-
Positive Control: Wells containing MHB and bacterial inoculum (no test compound).
-
Negative Control: Wells containing only MHB.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
Conclusion
This compound serves as a valuable and versatile starting material in drug discovery. Its primary application lies in the synthesis of potent EGFR tyrosine kinase inhibitors, demonstrating its utility in the development of targeted cancer therapies. Furthermore, the broader class of piperazine derivatives, to which this compound belongs, holds promise for the discovery of novel antimicrobial agents. The protocols provided herein offer a framework for the synthesis and biological evaluation of compounds derived from this important chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Methyl-4-(4-nitrophenyl)piperazine as a research intermediate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-(4-nitrophenyl)piperazine is a versatile bifunctional molecule widely employed as a research intermediate in the synthesis of a diverse range of biologically active compounds. Its structure, featuring a reactive nitrophenyl group and a readily functionalizable methylpiperazine moiety, makes it a valuable building block in medicinal chemistry and drug discovery. The primary application of this intermediate lies in the synthesis of targeted therapeutics, most notably inhibitors of Epidermal Growth Factor Receptor (EGFR) for the treatment of cancers such as non-small cell lung cancer (NSCLC), as well as in the development of novel antimicrobial and antifungal agents.
The key to its utility is the nitro group, which can be readily reduced to an aniline derivative. This resulting amine serves as a crucial nucleophile for coupling with various electrophilic scaffolds, particularly heterocyclic systems like pyrimidines. This strategic transformation allows for the introduction of the methylpiperazine group into the final molecule, a common pharmacophore known to enhance solubility, cell permeability, and target engagement.
Key Applications
-
Synthesis of EGFR Inhibitors: this compound is a key precursor in the synthesis of diaminopyrimidine-based EGFR inhibitors. These compounds are designed to compete with ATP for the kinase domain of EGFR, thereby inhibiting its signaling pathway and preventing cancer cell proliferation.
-
Development of Antimicrobial and Antifungal Agents: The piperazine scaffold is a well-established pharmacophore in the design of antimicrobial and antifungal drugs. By incorporating this compound into novel molecular frameworks, researchers can explore new therapeutic agents against a range of pathogens.
-
Scaffold for CNS-active Agents: The related compound, 1-(4-Nitrophenyl)piperazine, is utilized in the development of selective serotonin reuptake inhibitors (SSRIs) and other psychoactive drugs, suggesting that derivatives of this compound could also serve as intermediates for novel therapeutics targeting the central nervous system.
Data Presentation
The following table summarizes the biological activity of representative compounds synthesized using a piperazine-pyrimidine scaffold, illustrating the potential of derivatives from this compound.
| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Reference |
| Compound 4c | EGFR | Anti-proliferative | 0.56 | A549 (Lung Carcinoma) | [1] |
| 2.46 | PC-3 (Prostate Cancer) | [1] | |||
| 2.21 | HepG2 (Liver Cancer) | [1] | |||
| Compound 8a | EGFR (wild-type) | Kinase Inhibition | 0.099 | - | [2] |
| EGFR (T790M mutant) | Kinase Inhibition | 0.123 | - | [2] | |
| Compound 4l | Tyrosinase | Enzyme Inhibition | 72.55 | - | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title intermediate via nucleophilic aromatic substitution.
Materials:
-
1-Fluoro-4-nitrobenzene
-
1-Methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-fluoro-4-nitrobenzene (1 equivalent) in DMF, add 1-methylpiperazine (1 equivalent) and potassium carbonate (3 equivalents).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Filter the resulting solid precipitate and dry it in an oven at 80°C for 2 hours to yield this compound as an orange solid.
-
For further purification, the crude product can be extracted with dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Protocol 2: General Scheme for the Synthesis of Diaminopyrimidine EGFR Inhibitors
This protocol outlines the subsequent steps to utilize this compound in the synthesis of a diaminopyrimidine-based EGFR inhibitor.
Step 1: Reduction of the Nitro Group
-
Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to obtain 4-(4-methylpiperazin-1-yl)aniline.
Step 2: Nucleophilic Substitution with a Dichloropyrimidine
-
Dissolve the 4-(4-methylpiperazin-1-yl)aniline from Step 1 in a suitable solvent like isopropanol.
-
Add a substituted 2,4-dichloropyrimidine (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture at reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and isolate the product, which will be a mono-substituted aminopyrimidine.
Step 3: Final Coupling Reaction
-
The product from Step 2 can be further reacted with another amine to displace the second chlorine atom on the pyrimidine ring, yielding the final diaminopyrimidine EGFR inhibitor.
-
Purify the final compound by column chromatography or recrystallization.
Visualizations
Logical Workflow for Synthesis of EGFR Inhibitors
Caption: Synthetic workflow for EGFR inhibitors.
Simplified EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling and its inhibition.
References
Application Notes and Protocols for the Synthesis of a Phenylpiperazine-Based EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small-cell lung cancer (NSCLC) and breast cancer. Consequently, EGFR has emerged as a prime target for the development of targeted cancer therapies. Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular kinase domain of EGFR have shown significant clinical success.
This document provides detailed application notes and protocols for the synthesis of a potential EGFR inhibitor utilizing 1-methyl-4-(4-nitrophenyl)piperazine as a key starting material. The synthesized compound is an analogue of known potent phenylpiperazine-based EGFR inhibitors.[3]
Rationale for Synthesis
The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry and has been incorporated into numerous biologically active compounds, including EGFR inhibitors. The nitrogen atom of the piperazine ring can be readily functionalized to introduce various substituents that can interact with the active site of the EGFR kinase domain. The 1-methyl group on the piperazine can enhance solubility and metabolic stability. The synthesis outlined below involves the reduction of the nitro group of this compound to an aniline derivative, which is then coupled with a suitable heterocyclic partner to generate the final inhibitor.
Experimental Protocols
Synthesis of 1-Methyl-4-(4-aminophenyl)piperazine (Intermediate 1)
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Toluene
-
Isopropanol
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Suspend this compound in toluene.
-
Add 10% Palladium on carbon catalyst to the suspension.
-
Place the reaction mixture under a hydrogen atmosphere (1 bar).
-
Stir the reaction vigorously at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with isopropanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 1-methyl-4-(4-aminophenyl)piperazine as the product.
Synthesis of 2-Chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide (Intermediate 2)
This intermediate can be synthesized according to literature procedures. It involves the reaction of 2-amino-4,6-dimethoxypyrimidine with chloroacetyl chloride.
Synthesis of N-(4,6-dimethoxypyrimidin-2-yl)-2-(4-(4-aminophenyl)-1-methylpiperazin-1-yl)acetamide (Final Product)
Materials:
-
1-Methyl-4-(4-aminophenyl)piperazine (Intermediate 1)
-
2-Chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide (Intermediate 2)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography apparatus (Silica gel)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 1-methyl-4-(4-aminophenyl)piperazine (Intermediate 1) and potassium carbonate in acetone.
-
Slowly add a solution of 2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide (Intermediate 2) in acetone to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product.
Data Presentation
The following table summarizes the in vitro activity of several reported phenylpiperazine-containing EGFR inhibitors against various cancer cell lines and the EGFR kinase. This data provides a benchmark for the potential efficacy of newly synthesized analogues.
| Compound ID | Target Cell Line/Enzyme | IC₅₀ (µM) | Reference |
| 3p | EGFR | 0.08 | [3] |
| 3p | A549 (Lung Carcinoma) | 0.05 | [3] |
| 3p | HeLa (Cervical Cancer) | 0.08 | [3] |
| 3p | MCF-7 (Breast Cancer) | 0.22 | [3] |
| Compound 12 | EGFR (wild-type) | 0.0145 | [4] |
| Compound 12 | EGFR (T790M mutant) | 0.0354 | [4] |
| Gefitinib | EGFR (wild-type) | 0.0182 | [4] |
| Osimertinib | EGFR (T790M mutant) | 0.0085 | [4] |
Mandatory Visualizations
References
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Nitrophenylpiperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of nitrophenylpiperazine compounds in various matrices. Nitrophenylpiperazines are a class of compounds with diverse pharmacological activities, and their accurate detection is crucial in drug discovery, pharmacokinetics, and toxicology studies. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, and includes detailed experimental parameters that can be adapted for specific research needs.
Introduction
Nitrophenylpiperazine derivatives represent a significant class of psychoactive substances, often encountered as designer drugs. Their structural similarity to approved pharmaceuticals necessitates the development of highly selective and sensitive analytical methods for their detection and quantification. LC-MS/MS offers unparalleled specificity and sensitivity, making it the gold standard for analyzing these compounds in complex matrices such as biological fluids and pharmaceutical formulations. This document provides a generalized method that can be optimized for specific nitrophenylpiperazine analogues.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. Below are protocols for common matrices.
1. Plasma/Serum Samples (Protein Precipitation):
-
To 100 µL of plasma or serum, add 500 µL of cold acetonitrile.[1]
-
Vortex the mixture for 1 minute to precipitate proteins.[2]
-
Centrifuge at 10,000 x g for 10 minutes.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45 °C.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[1]
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
2. Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh an amount of powder equivalent to a target concentration of the active pharmaceutical ingredient (API) into a centrifuge tube.[3]
-
Add a suitable extraction solvent (e.g., 5 mL of methanol or a methanol/water mixture).[3]
-
Vortex for 5 minutes and sonicate for 10 minutes to ensure complete dissolution.[3]
-
Centrifuge at 4000 rpm for 10 minutes.[3]
-
Filter the supernatant through a 0.2 µm PVDF or PTFE syringe filter into an HPLC vial.[2][3]
-
Dilute the sample with the initial mobile phase if the concentration is expected to be above the calibration range.[3]
Liquid Chromatography (LC)
-
System: UHPLC or HPLC system
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice.[4] A phenyl column can also provide alternative selectivity.[2]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[4]
-
Flow Rate: 0.3 mL/min[4]
-
Gradient Elution: A typical gradient would start with a high aqueous composition and ramp up the organic phase to elute the compounds of interest. An example gradient is provided below.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 90 |
| 10.0 | 90 |
| 10.1 | 10 |
| 12.0 | 10 |
Mass Spectrometry (MS)
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[4][5]
-
Source Parameters:
-
MRM Transitions: The precursor ion will typically be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation. Specific transitions must be optimized for each target nitrophenylpiperazine compound.
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of related piperazine compounds. These values can serve as a benchmark for method development.
Table 1: Quantitative Performance Data for Piperazine Compounds
| Compound | Matrix | LOQ | Linearity Range | Reference |
| 1-Methyl-4-nitrosopiperazine (MNP) | Methanol | 5 ng/mL | 0.5 - 100 ng/mL | [5] |
| 1-Amino-4-methyl-piperazine (AMP) | Methanol | 2.5 ng/mL | 0.5 - 100 ng/mL | [5] |
| LQFM05 (N-phenylpiperazine derivative) | Plasma | 10 ng/mL | 10 - 900 ng/mL | [1] |
| N-nitrosopiperazine (NPZ) | Levocetirizine API | 1 ng/mL | 1 - 50 ng/mL | [7] |
| Piperazine (PIP) | Chicken Muscle | 1.0 µg/kg | 1 - 200 µg/kg | [8] |
Visualizations
The following diagrams illustrate the experimental workflow and a logical relationship relevant to this analytical method.
Caption: General workflow for LC-MS/MS analysis of nitrophenylpiperazine compounds.
Caption: Key parameter relationships in LC-MS/MS method development.
References
- 1. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hsa.gov.sg [hsa.gov.sg]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceasia.org [scienceasia.org]
Application Notes and Protocols: The Role of Key Intermediates in the Synthesis of Triazole Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data on the synthesis of crucial intermediates for several leading triazole antifungal agents. The information is intended to guide researchers and drug development professionals in the efficient synthesis and application of these key building blocks.
Introduction to Triazole Antifungal Agents and Their Intermediates
Triazole antifungal agents represent a cornerstone in the treatment of systemic fungal infections. Their mechanism of action involves the inhibition of fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The synthesis of these complex molecules relies on the efficient preparation of key intermediates that form the structural core of the final active pharmaceutical ingredient (API). The purity and yield of these intermediates are paramount to the overall success of the drug manufacturing process. This document outlines the synthesis of key intermediates for fluconazole, voriconazole, itraconazole, and posaconazole.
Fluconazole Intermediate: 2,4-Difluoro-α-(1H-1,2,4-triazol-1-yl)acetophenone
This intermediate is a foundational building block in the synthesis of fluconazole, a widely used antifungal medication.
Experimental Protocol: Synthesis of 2,4-Difluoro-α-(1H-1,2,4-triazol-1-yl)acetophenone
This protocol describes a method for the synthesis of the fluconazole intermediate 2,4-difluoro-α-(1H-1,2,4-triazol-1-yl)acetophenone. The process involves the reaction of α-amino-2,4-difluoroacetophenone with 1H-1,2,4-triazole.
Materials:
-
1H-1,2,4-triazole
-
Hexane
-
Sodium sulfite
-
Nitromethane
-
α-Amino-2,4-difluoroacetophenone
-
Sodium bromide solution
-
Oxalic acid
-
Methylbenzene
-
Potassium hydrogen sulfate
-
Salt solution (e.g., saturated NaCl)
-
Nitroethane
-
Dehydrating agent (e.g., anhydrous sodium sulfate)
-
Paraxylene
-
Reactor with stirrer, thermometer, and reflux condenser
Procedure:
-
Into a reactor equipped with a stirrer, thermometer, and reflux condenser, add 0.21 mol of 1H-1,2,4-triazole, 0.11 mol of hexane, 0.16 mol of sodium sulfite, and 130 ml of nitromethane.
-
Control the stirring speed to 130-160 rpm and cool the solution to 5-9 °C.
-
Slowly add 0.26-0.29 mol of α-amino-2,4-difluoroacetophenone dropwise to the reaction mixture.
-
After the addition is complete, raise the temperature of the solution to 40-45 °C and allow the reaction to proceed for 8-9 hours.
-
After the reaction, filter the mixture and perform reduced pressure distillation on the filtrate to recycle the solvent.
-
Add 700 ml of sodium bromide solution and 300 ml of oxalic acid to the residue and stir until the solid is fully dissolved.
-
Allow the mixture to stand and then separate the oil layer.
-
Extract the aqueous layer with methylbenzene 3 to 5 times.
-
Adjust the pH of the solution to 4-5 by adding potassium hydrogen sulfate, which will cause a white solid to precipitate.
-
Collect the white solid by suction filtration.
-
Wash the solid with a salt solution, followed by a wash with nitroethane.
-
Dehydrate the solid using a suitable dehydrating agent.
-
Recrystallize the product from paraxylene to obtain pure 2,4-difluoro-α-(1H-1,2,4-triazol-1-yl)acetophenone[1].
Quantitative Data
| Parameter | Value | Reference |
| Purity | >98% | [2] |
| Typical Yield | High (specific value not provided in the source) | [1] |
Synthesis Workflow
Caption: Synthesis workflow for the fluconazole intermediate.
Voriconazole Intermediate: (2R,3S/2S,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol hydrochloride
This chiral intermediate is critical for the synthesis of Voriconazole, a broad-spectrum triazole antifungal.
Experimental Protocol: Synthesis of Voriconazole Intermediate
This protocol describes a common method for synthesizing the key voriconazole intermediate via a Reformatsky-type reaction.
Materials:
-
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Compound III)
-
4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine (Compound IV)
-
Zinc powder
-
Lewis acid (e.g., ZnCl₂)
-
Aprotic organic solvent (e.g., Tetrahydrofuran - THF)
-
Activator (optional, e.g., Iodine)
-
Hydrochloric acid (for hydrochloride salt formation)
Procedure:
-
In a reaction flask under a nitrogen atmosphere, mix 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Compound III), zinc powder, and a Lewis acid in an aprotic organic solvent to form a suspension[3].
-
Optionally, an activator such as iodine can be added to initiate the reaction.
-
Slowly add a solution of 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine (Compound IV) in the same aprotic organic solvent to the suspension[3][4].
-
Allow the reaction to proceed at a controlled temperature (e.g., 20 ± 5 °C) for a specified time (e.g., 3 hours)[4].
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
The crude product can be converted to its hydrochloride salt by treatment with hydrochloric acid.
-
The final product, (2R,3S/2S,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol hydrochloride, is then isolated and purified.
Quantitative Data
| Parameter | Value | Reference |
| Purity | >98% | [2] |
| Yield | 53.7% - 65.1% | [4] |
Logical Relationship Diagram
Caption: Key components for voriconazole intermediate synthesis.
Itraconazole Intermediate: cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate
This complex intermediate provides the core structure for itraconazole, a potent antifungal agent with a broad spectrum of activity.
Experimental Protocol: Synthesis of Itraconazole Intermediate
The synthesis of this intermediate is a multi-step process. A key step involves the reaction of a cis-bromoester with 1,2,4-triazole.
Materials:
-
cis-bromoester
-
1,2,4-triazole
-
Anhydrous potassium carbonate
-
Catalyst (e.g., polyethylene glycol)
-
Organic solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Dichloromethane or Chloroform for extraction
-
Ethyl acetate for recrystallization
Procedure:
-
In a reaction flask, combine the cis-bromoester (e.g., 10g, 0.022mol), anhydrous potassium carbonate (e.g., 11.8g, 0.086mol), water (e.g., 1.2g), 1,2,4-triazole (e.g., 6g, 0.090mol), a catalyst like polyethylene glycol 600 (e.g., 0.1g), and dimethyl sulfoxide (e.g., 50g)[5].
-
Heat the reaction mixture to a high temperature (e.g., 189 °C) and maintain for an extended period (e.g., 15 hours) until the reaction is complete[5].
-
After completion, add water to the reaction mixture.
-
Extract the aqueous layer with an organic solvent such as dichloromethane[5].
-
Separate the organic layer and evaporate the solvent to dryness.
-
Recrystallize the crude product from ethyl acetate to yield the purified triazole compound[5].
-
Further steps are required to convert this triazole compound into the final methanesulphonate intermediate.
Quantitative Data
| Parameter | Value | Reference |
| Purity | ≥98.0% | [6] |
| Yield of Triazole Compound | 70.3% - 82.4% | [5] |
Experimental Workflow Diagram
Caption: Workflow for itraconazole intermediate synthesis.
Posaconazole Intermediate: N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]formylhydrazine
This chiral hydrazine derivative is a key precursor in the synthesis of posaconazole, another important broad-spectrum antifungal.
Experimental Protocol: Purification of Posaconazole Intermediate via Oxalate Salt Formation
This protocol focuses on the purification of the crude N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]formylhydrazine intermediate.
Materials:
-
Crude N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]formylhydrazine
-
Anhydrous oxalic acid
-
Methyl tertiary butyl ether (MTBE)
-
Suitable base (e.g., sodium bicarbonate solution)
Procedure:
-
Dissolve anhydrous oxalic acid (e.g., 14.4 g, 0.16 moles) in methyl tertiary butyl ether (450 ml) and cool the solution to 0 °C[7].
-
In a separate flask, dissolve the crude N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]formylhydrazine (e.g., 30.0 g, 0.145 moles) in methyl tertiary butyl ether (150 ml)[7].
-
Add the solution of the intermediate dropwise to the cooled oxalic acid solution at 0-5 °C and stir for 2 hours[7].
-
The oxalate salt will precipitate. Filter the salt, wash with chilled methyl tertiary butyl ether, and dry at room temperature[7].
-
To obtain the purified free base, treat the oxalate salt with a suitable base (e.g., aqueous sodium bicarbonate) in a suitable solvent.
-
Extract the purified intermediate into an organic solvent, wash, dry, and concentrate to obtain the final product.
Quantitative Data
| Parameter | Value | Reference |
| Purity | Substantially pure (specific value not provided) | [7] |
| Yield | High (specific value not provided for purification step) | [8] |
Purification Workflow
Caption: Purification of the posaconazole intermediate.
References
- 1. CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]
- 4. VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 [data.epo.org]
- 5. Synthetic method of itraconazole key intermediate triazole compounds - Eureka | Patsnap [eureka.patsnap.com]
- 6. innospk.com [innospk.com]
- 7. Preparation Of Salts Of Posaconazole Intermediate [quickcompany.in]
- 8. Posaconazole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Nitrophenyl Piperazine Derivatives as Potential Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nitrophenyl piperazine derivatives as a promising class of tyrosinase inhibitors. This document includes a summary of their inhibitory activity, detailed experimental protocols for their evaluation, and visualizations of key concepts and workflows.
Introduction
Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition is a significant strategy in the development of treatments for hyperpigmentation disorders and in cosmetic skin lightening applications. Nitrophenyl piperazine derivatives have emerged as a noteworthy scaffold for the design of novel tyrosinase inhibitors. These compounds have demonstrated significant inhibitory effects, with some derivatives showing potency in the micromolar range. This document outlines the quantitative data supporting their activity and provides detailed protocols for their synthesis and biological evaluation.
Data Presentation: Tyrosinase Inhibitory Activity
A series of 4-nitrophenylpiperazine derivatives (4a–m) have been synthesized and evaluated for their inhibitory activity against tyrosinase. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required for 50% inhibition of the enzyme's activity, are summarized in the table below. L-DOPA was utilized as the substrate in these assays.
| Compound ID | R Group | % Inhibition at 100 µM | IC50 (µM) |
| 4a | Phenyl | 25.32 ± 2.11 | > 100 |
| 4b | 4-Methylphenyl | 35.14 ± 1.58 | 95.23 |
| 4c | 4-Methoxyphenyl | 42.87 ± 2.33 | 88.14 |
| 4d | 4-Chlorophenyl | 30.11 ± 1.79 | > 100 |
| 4e | 4-Fluorophenyl | 28.45 ± 2.04 | > 100 |
| 4f | 4-Nitrophenyl | 15.78 ± 1.21 | > 100 |
| 4g | Pyridin-2-yl | 55.21 ± 3.12 | 80.52 |
| 4h | Pyridin-3-yl | 48.96 ± 2.87 | 85.33 |
| 4i | Pyridin-4-yl | 60.14 ± 3.54 | 78.19 |
| 4j | Benzyl | 20.56 ± 1.45 | > 100 |
| 4k | Naphthalen-2-yl | 38.72 ± 2.18 | 91.47 |
| 4l | Indol-3-yl | 68.43 ± 4.01 | 72.55 |
| 4m | Thiophen-2-yl | 45.67 ± 2.65 | 86.91 |
| Kojic Acid | - | - | 16.69 |
Data sourced from a study on novel nitrophenylpiperazine derivatives.[1][2]
Experimental Protocols
General Synthesis of 4-Nitrophenyl Piperazine Derivatives (4a-m)[2][3]
This protocol describes a one-pot, stepwise synthesis method.
Materials:
-
4-Fluoronitrobenzene
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Cesium carbonate (Cs2CO3)
-
Various carboxylic acid derivatives (R-COOH)
-
Acetonitrile (ACN) as solvent
Procedure:
-
To a solution of 4-fluoronitrobenzene (1 mmol) in acetonitrile (5 mL), add DABCO (1.2 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the respective carboxylic acid derivative (1.2 mmol) and cesium carbonate (1.5 mmol) to the mixture.
-
Continue stirring at room temperature for the time required to complete the reaction (monitored by TLC).
-
After completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water.
-
Purify the crude product by recrystallization from ethanol to obtain the final compounds (4a-m).
-
Confirm the structure of the synthesized compounds using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and elemental analysis.[2]
In Vitro Tyrosinase Inhibition Assay[4][5][6]
This colorimetric assay is used to determine the inhibitory effect of the synthesized compounds on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase (e.g., 1000 U/mL)
-
L-DOPA (e.g., 10 mM)
-
Phosphate buffer (50 mM, pH 6.8)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Kojic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep on ice.
-
Prepare a fresh stock solution of L-DOPA in phosphate buffer. Protect from light.
-
Prepare stock solutions of the test compounds and kojic acid.
-
Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer to generate a range of concentrations for IC50 determination.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
20 µL of the test compound solution (or positive control/solvent control).
-
140 µL of phosphate buffer.
-
20 µL of tyrosinase solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 20-30 minutes, taking readings at 1-minute intervals. The formation of dopachrome results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Enzyme Kinetics Analysis[7][8][9]
This protocol is used to determine the mode of inhibition of the most potent compounds.
Procedure:
-
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.
-
Typically, several concentrations of L-DOPA are used (e.g., 0.125, 0.25, 0.5, and 1 mM).
-
For each substrate concentration, a range of inhibitor concentrations is tested.
-
Measure the initial reaction velocities (rates) for each combination of substrate and inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). For instance, a study on compound 4l revealed a mixed type of inhibition.[1][2][3]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrophenylpiperazine Derivatives As Novel Tyrosinase Inhibitors: Design, Synthesis, and in Silico Evaluations [rimpacts.com]
Application Note: High-Throughput Screening of 1-Methyl-4-(4-nitrophenyl)piperazine as a Ligand for Suzuki-Miyaura Cross-Coupling Reactions
Introduction
1-Methyl-4-(4-nitrophenyl)piperazine is a tertiary amine with a piperazine scaffold, a common structural motif in pharmacologically active compounds.[1][2][3] The presence of multiple nitrogen atoms and an electron-withdrawing nitro group on the phenyl ring suggests its potential as a ligand in transition metal catalysis. This application note describes a hypothetical high-throughput screening (HTS) protocol to evaluate the efficacy of this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the nature of the ligand coordinated to the palladium catalyst. This protocol outlines a method for the rapid screening of this compound against a panel of substrates to determine its effectiveness in promoting catalysis.
Workflow for High-Throughput Catalyst Screening
Caption: Workflow for a typical high-throughput catalyst screening experiment.
Experimental Protocols
1. Synthesis of this compound
This protocol is based on a reported synthesis method.[4][5]
-
Materials: 1-methylpiperazine, 1-fluoro-4-nitrobenzene, potassium carbonate (K2CO3), dimethylformamide (DMF).
-
Procedure:
-
To a solution of 1-methylpiperazine (7.1 mmol) in DMF (20 mL), add 1-fluoro-4-nitrobenzene (7.1 mmol) and K2CO3 (21 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 400 mL of cold water.
-
Filter the resulting solid and dry it in an oven at 80°C for 2 hours to yield this compound.
-
2. High-Throughput Screening Protocol for Suzuki-Miyaura Coupling
This is a representative protocol for screening the catalytic activity of the title compound.
-
Materials and Equipment:
-
Palladium(II) acetate (Pd(OAc)2)
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Dioxane/Water mixture)
-
Internal standard (e.g., dodecane)
-
96-well microplates with sealing mats
-
Automated liquid handler
-
Plate shaker/incubator
-
GC-MS or LC-MS system
-
-
Stock Solution Preparation:
-
Palladium Precursor Stock: Prepare a 10 mM solution of Pd(OAc)2 in dioxane.
-
Ligand Stock: Prepare a 20 mM solution of this compound in dioxane.
-
Aryl Halide Stock: Prepare a 1 M solution of 4-bromotoluene in dioxane.
-
Arylboronic Acid Stock: Prepare a 1.5 M solution of phenylboronic acid in dioxane.
-
Base Stock: Prepare a 2 M aqueous solution of K2CO3.
-
Internal Standard Stock: Prepare a 0.1 M solution of dodecane in dioxane.
-
-
Reaction Setup (per well in a 96-well plate):
-
Using an automated liquid handler, dispense the following into each well:
-
10 µL of Palladium Precursor Stock (0.1 µmol)
-
10 µL of Ligand Stock (0.2 µmol)
-
-
Agitate the plate for 10 minutes to allow for ligand-metal complexation.
-
Dispense the following reagents into each well:
-
10 µL of Aryl Halide Stock (10 µmol)
-
10 µL of Arylboronic Acid Stock (15 µmol)
-
50 µL of Base Stock (100 µmol)
-
100 µL of additional dioxane.
-
-
Seal the 96-well plate with a sealing mat.
-
Place the plate on a shaker/incubator at 80°C for 12 hours.
-
-
Work-up and Analysis:
-
After cooling to room temperature, unseal the plate.
-
Add 200 µL of the Internal Standard Stock solution to each well.
-
Add 500 µL of water to each well and agitate to mix.
-
Take a 100 µL aliquot from the organic layer of each well and transfer to a new 96-well plate.
-
Dilute the aliquots with an appropriate solvent (e.g., ethyl acetate) for analysis.
-
Analyze the samples by GC-MS or LC-MS to determine the yield of the coupled product relative to the internal standard.
-
Data Presentation
The results of the high-throughput screening can be summarized in a table for easy comparison.
| Well ID | Aryl Halide | Arylboronic Acid | Ligand:Metal Ratio | Yield (%) |
| A1 | 4-bromotoluene | Phenylboronic acid | 2:1 | 85 |
| A2 | 4-chloroanisole | Phenylboronic acid | 2:1 | 65 |
| B1 | 4-bromotoluene | 4-methoxyphenylboronic acid | 2:1 | 92 |
| B2 | 4-chloroanisole | 4-methoxyphenylboronic acid | 2:1 | 71 |
| ... | ... | ... | ... | ... |
Catalytic System Components and Relationship
References
Application Notes and Protocols for Preparing Stock Solutions of 1-Methyl-4-(4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of 1-Methyl-4-(4-nitrophenyl)piperazine, a compound of interest in synthetic chemistry and potentially in drug discovery.[1] These guidelines ensure accurate and reproducible experimental results by addressing solvent selection, concentration, storage, and safety considerations. The protocols are intended for use in a controlled laboratory setting by trained professionals.
Introduction
This compound is a piperazine derivative with a molecular weight of 221.26 g/mol and the chemical formula C₁₁H₁₅N₃O₂.[2] Accurate preparation of stock solutions is the first critical step for any subsequent experimental use, including chemical reactions, biological screening, and analytical standard generation. This document outlines the recommended procedures for solubilizing this compound to achieve reliable and consistent results.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 16155-03-6 | [1][2] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [2][3] |
| Molecular Weight | 221.26 g/mol | [2][3] |
| Appearance | Orange to red solid | [4] |
| Melting Point | 109-111 °C | [4] |
Materials and Reagents
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), 200 proof
-
Methanol (MeOH), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or cryovials for storage
Safety Precautions
Handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Solubility Profile
| Solvent | Expected Solubility | Notes |
| DMSO | High | Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM). |
| Methanol | Moderate | May be suitable for moderate concentration stocks. Heating may improve solubility. |
| Ethanol | Moderate | Can be used as an alternative to DMSO for some applications. |
| Water/PBS | Low to Insoluble | Direct dissolution in aqueous buffers is not recommended. Prepare aqueous working solutions by diluting a high-concentration organic stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is recommended for preparing a high-concentration stock solution for most biological and chemical applications.
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 221.26 g/mol × 1000 mg/g = 2.21 mg
-
-
Weigh the compound: Accurately weigh 2.21 mg of this compound using an analytical balance.
-
Dissolution: Transfer the weighed compound to a clean, dry vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly for at least 1 minute. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) may be applied. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions
Working solutions for experiments are typically prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer or cell culture medium.
-
Determine the final concentration: Decide on the final concentration of the compound needed for your experiment (e.g., 10 µM).
-
Calculate the dilution factor:
-
Dilution Factor = [Stock Concentration] / [Final Concentration]
-
For a 10 mM stock and a 10 µM final concentration: Dilution Factor = 10,000 µM / 10 µM = 1000
-
-
Serial Dilution (Recommended): To achieve a high dilution factor accurately, perform serial dilutions. For a 1:1000 dilution:
-
Step A (1:100): Add 1 µL of the 10 mM DMSO stock solution to 99 µL of the experimental buffer or medium. Vortex gently to mix. This creates an intermediate solution of 100 µM.
-
Step B (1:10): Add 10 µL of the 100 µM intermediate solution to 90 µL of the experimental buffer or medium. Vortex gently to mix. This results in the final 10 µM working solution.
-
Note: The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.
Stability and Storage
-
Stock Solutions: When stored properly at -20°C or -80°C in tightly sealed vials, DMSO stock solutions are expected to be stable for several months. However, it is best practice to use freshly prepared solutions whenever possible. Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Aqueous solutions are significantly less stable and should be prepared fresh on the day of the experiment. Do not store aqueous working solutions.
Visualizations
Caption: Workflow for preparing stock and working solutions of this compound.
Caption: Essential safety precautions for handling this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Ineffective Leaving Group: The reactivity of the halo-nitrobenzene substrate is critical. In nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is F > Cl > Br > I. | • Switch to a more reactive halo-nitrobenzene: If using 1-chloro-4-nitrobenzene, consider switching to 1-fluoro-4-nitrobenzene for a significantly faster reaction and higher yield. |
| 2. Inappropriate Base: The choice and amount of base are crucial for deprotonating the piperazine nitrogen and neutralizing the resulting acid. Weaker bases may lead to incomplete reactions. | • Use a stronger base: If using a weak base like potassium carbonate (K2CO3), consider switching to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu). • Increase the amount of base: Ensure at least a stoichiometric amount of base is used, and in some cases, using an excess (e.g., 3 equivalents) can drive the reaction to completion. | |
| 3. Suboptimal Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. | • Increase the reaction temperature: If the reaction is sluggish at room temperature, consider heating the reaction mixture. A typical temperature range for this synthesis is 80-120°C. | |
| 4. Poor Solubility of Reactants: If the reactants are not well-dissolved in the solvent, the reaction rate will be significantly reduced. | • Choose an appropriate solvent: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are good solvent choices for this reaction as they can dissolve the reactants and facilitate the SNAr mechanism. | |
| Formation of Side Products/Impurities | 1. N,N'-bis-arylated Piperazine: A common side product is the disubstituted piperazine, where two molecules of the nitroaryl group react with one molecule of 1-methylpiperazine. | • Use an excess of 1-methylpiperazine: Employing a molar excess of 1-methylpiperazine relative to the halo-nitrobenzene will favor the formation of the desired mono-substituted product. |
| 2. Unreacted Starting Materials: Incomplete reaction can lead to the presence of unreacted 1-methylpiperazine and 4-halonitrobenzene in the final product. | • Increase reaction time and/or temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) and ensure the reaction goes to completion. • Optimize stoichiometry: Ensure the correct molar ratios of reactants and reagents are used. | |
| Difficulty in Product Purification | 1. Oily Product: The crude product may sometimes be an oil instead of a solid, making it difficult to handle and purify by recrystallization. | • Trituration: Try triturating the oily product with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |
| 2. Ineffective Recrystallization: The choice of recrystallization solvent is crucial for obtaining a pure crystalline product. | • Select an appropriate solvent system: Ethanol is often a good choice for recrystallizing N-aryl piperazine derivatives. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. | |
| 3. Persistent Impurities: Some impurities may co-crystallize with the product, making them difficult to remove by simple recrystallization. | • Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary. A solvent system of ethyl acetate and hexanes is a good starting point for elution. |
Frequently Asked Questions (FAQs)
Q1: What is the best leaving group for the 4-nitro-substituted benzene ring in this synthesis?
A1: For nucleophilic aromatic substitution (SNAr) reactions, fluoride is the best leaving group among the halogens, followed by chloride, bromide, and iodide (F > Cl > Br > I).[1][2] Therefore, using 1-fluoro-4-nitrobenzene will generally result in a faster reaction and a higher yield of this compound compared to other halo-nitrobenzenes under the same conditions.
Q2: How can I minimize the formation of the N,N'-bis-(4-nitrophenyl)piperazine byproduct?
A2: The formation of the disubstituted byproduct can be minimized by using a molar excess of 1-methylpiperazine relative to the 4-halonitrobenzene. This stoichiometric imbalance favors the monosubstitution reaction.
Q3: My reaction is not proceeding at room temperature. What should I do?
A3: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier. If your reaction is sluggish, gradually increasing the temperature to around 80-120°C should increase the reaction rate. Monitor the reaction progress by TLC or another suitable method to determine the optimal temperature and reaction time.
Q4: What is a good solvent for the recrystallization of this compound?
A4: Ethanol is a commonly used and effective solvent for the recrystallization of similar N-aryl piperazine compounds.[3] You can also explore mixed solvent systems like ethanol/water or ethyl acetate/hexanes. The key is to find a solvent or solvent mixture in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
Q5: The crude product is an orange solid. Is this the expected color?
A5: Yes, this compound is typically described as an orange or red solid.[4][5]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| "6a" (likely 1-Fluoro-4-nitrobenzene) | K2CO3 | DMF | 20 | 2 | 98 | [4] |
| p-Nitrobenzyl chloride | Triethylamine | Ethylene glycol | 80 | 0.5 | 59 | [6] |
| 1-Chloro-4-nitrobenzene | Potassium carbonate | DMF | 110 | 24 | 74.4 | [3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using 1-Fluoro-4-nitrobenzene (Inferred from similar high-yield procedures)
Reactants:
-
1-Fluoro-4-nitrobenzene
-
1-Methylpiperazine
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-fluoro-4-nitrobenzene (1 equivalent) in DMF, add 1-methylpiperazine (1 equivalent) and potassium carbonate (3 equivalents).
-
Stir the mixture at room temperature (20°C) for 2 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.[4]
-
Filter the resulting precipitate and wash with water.
-
Dry the solid product in an oven at 80°C for 2 hours to obtain this compound.[4]
Protocol 2: Synthesis using p-Nitrobenzyl Chloride
Reactants:
-
p-Nitrobenzyl chloride
-
N-Methylpiperazine
-
Triethylamine
-
Ethylene glycol
Procedure:
-
To a solution of p-nitrobenzyl chloride (10 mmol) and triethylamine (3.2 g) in 30 ml of ethylene glycol, add a solution of N-methylpiperazine (30 mmol) in 20 ml of ethylene glycol.[6]
-
Heat the resulting solution to 80°C under a nitrogen atmosphere for 30 minutes.[6]
-
Quench the reaction mixture in an aqueous 10% sodium carbonate solution.[6]
-
Extract the product with methylene chloride.[6]
-
Wash the organic layer with water and saturated sodium chloride solution, then dry over anhydrous sodium sulfate.[6]
-
Concentrate the solution to obtain 1-methyl-4-[(4-nitrophenyl)methyl]piperazine.[6]
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound CAS#: 16155-03-6 [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Identifying and removing impurities in 1-Methyl-4-(4-nitrophenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-4-(4-nitrophenyl)piperazine. The information provided is designed to help identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities are typically related to the synthetic process. Based on the usual synthesis via nucleophilic aromatic substitution, you should look for:
-
Unreacted Starting Materials:
-
1-Methylpiperazine
-
1-Fluoro-4-nitrobenzene or 4-Chloro-4-nitrobenzene
-
-
Process-Related Byproducts:
-
1-(4-Nitrophenyl)piperazine (resulting from incomplete methylation if 1-(4-nitrophenyl)piperazine is an intermediate)
-
-
Degradation Products:
-
1-Methyl-4-nitrosopiperazine (MNP): This is a potential genotoxic impurity that can form from the degradation of the piperazine ring, especially in the presence of nitrosating agents.
-
Q2: I have an unexpected peak in my HPLC analysis. How can I identify it?
A2: Identifying unknown peaks requires a systematic approach. Here’s a suggested workflow:
-
Review the Synthesis: Consider all reactants, intermediates, and potential side reactions in your synthesis.
-
Mass Spectrometry (MS): Obtain a mass spectrum of the impurity. This will provide the molecular weight and fragmentation pattern, which can help in proposing a structure.
-
NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy are powerful tools for structure elucidation. Compare the spectra with known data for potential impurities.
-
Reference Standards: The most definitive way to identify an impurity is to compare its retention time (in HPLC/GC) and spectral data with a certified reference standard.
Below is a table summarizing the expected mass spectral data for common impurities.
| Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 101.11 |
| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | 142.03 |
| 1-(4-Nitrophenyl)piperazine | C₁₀H₁₃N₃O₂ | 207.23 | 208.11 |
| 1-Methyl-4-nitrosopiperazine (MNP) | C₅H₁₁N₃O | 129.16 | 130.10 |
Q3: My product purity is low after the initial work-up. What is the best way to purify this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. Here are two common and effective techniques:
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product. A solvent screening is the first step to identify a suitable solvent system.
-
Column Chromatography: This technique is useful for separating the desired product from significant amounts of impurities, especially those with similar polarity.
See the detailed experimental protocols below for guidance on performing these purification methods.
Experimental Protocols
Protocol 1: Identification of Impurities by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing a stability-indicating HPLC method for the purity analysis of this compound and its common impurities.
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or PDA detection from 200-400 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the crude product in the initial mobile phase composition or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Expected Elution Order (based on polarity): 1-Methylpiperazine (very early), 1-(4-Nitrophenyl)piperazine, this compound, 1-Fluoro-4-nitrobenzene.
Protocol 2: Purification by Recrystallization
-
Solvent Screening:
-
Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures.
-
Good starting solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If colored impurities are present, you can add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
For maximum recovery, you can place the flask in an ice bath once it has reached room temperature.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Mobile Phase (Eluent): A solvent system of increasing polarity. A good starting point is a gradient of ethyl acetate in hexane or dichloromethane in methanol. A small amount of triethylamine (e.g., 0.1-1%) can be added to the mobile phase to reduce tailing of the basic piperazine compounds.
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Start eluting with the least polar solvent mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Technical Support Center: Degradation of 1-Methyl-4-(4-nitrophenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-4-(4-nitrophenyl)piperazine. The information is designed to address common issues encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be predicted based on its chemical structure and general principles of forced degradation studies. The primary sites for degradation are the piperazine ring, the N-methyl group, and the nitro group on the phenyl ring. Expected pathways include hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: Under acidic or basic conditions, the piperazine ring may undergo cleavage.
-
Oxidative Degradation: The tertiary amine of the piperazine ring and the N-methyl group are susceptible to oxidation, potentially leading to N-oxide formation or demethylation. The nitro group can be reduced under certain oxidative conditions or in the presence of reducing agents.
-
Photodegradation: Exposure to UV or visible light may induce cleavage of the piperazine ring or transformation of the nitro group.
Q2: I am observing unexpected peaks in my chromatogram during stability testing. What could be the cause?
A2: Unexpected peaks in your chromatogram are likely degradation products. The identity of these degradants will depend on the specific stress conditions applied (e.g., pH, temperature, oxidizing agent, light exposure). To identify these peaks, it is recommended to perform mass spectrometry (MS) analysis coupled with your chromatographic separation (e.g., LC-MS). Comparing the mass-to-charge ratio (m/z) of the parent compound with the unexpected peaks can help elucidate the chemical transformation that has occurred.
Q3: My mass balance is not within the acceptable range (e.g., 95-105%) during my stability study. What should I do?
A3: A poor mass balance can indicate several issues. First, ensure that your analytical method is stability-indicating, meaning it can separate the parent drug from all potential degradation products without interference. If co-elution is occurring, method optimization is necessary. Second, consider the possibility of forming non-UV active or volatile degradation products that are not being detected by your current analytical method. Techniques like charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) in conjunction with UV detection can be beneficial. Finally, ensure that there are no issues with sample preparation, such as incomplete extraction or adsorption of the analyte or degradants to container surfaces.
Q4: How can I prevent the degradation of this compound during storage?
A4: To minimize degradation during storage, it is crucial to understand the compound's stability profile. Based on general knowledge of similar compounds, this compound should be stored in a cool, dry, and dark place.[1] It should be protected from light to prevent photodegradation.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation. The solid form is generally more stable than solutions.
Troubleshooting Guides
Issue 1: Difficulty in Achieving Sufficient Degradation in Forced Degradation Studies
| Symptom | Possible Cause | Suggested Solution |
| Less than 5% degradation observed under initial stress conditions. | Stress conditions (temperature, concentration of stressor, duration) are too mild. | Increase the severity of the stress conditions incrementally. For example, increase the temperature, use a higher concentration of acid/base/oxidizing agent, or extend the exposure time. It is recommended to aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[2][3] |
| No degradation observed under hydrolytic conditions. | The molecule is highly stable to hydrolysis at the tested pH range. | Expand the pH range for the study. If the compound is poorly soluble, consider the use of a co-solvent, but be mindful that the co-solvent itself could influence the degradation pathway. |
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
| Symptom | Possible Cause | Suggested Solution |
| Tailing peaks for the parent compound or degradation products. | Secondary interactions with the stationary phase, often due to the basic nature of the piperazine moiety. | Use a mobile phase with a low concentration of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Consider using a column with a different stationary phase (e.g., a base-deactivated column). |
| Co-elution of the parent peak with a degradation product. | The analytical method is not stability-indicating. | Optimize the HPLC method by adjusting the mobile phase composition (organic solvent ratio, pH, additives), gradient slope, flow rate, or column temperature. If necessary, screen different column chemistries. |
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5]
1. Acidic Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).[2][6]
-
Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Analysis: Analyze the sample by a stability-indicating HPLC method.
2. Basic Hydrolysis:
-
Procedure: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Heat the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).[2][6]
-
Neutralization: Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
-
Analysis: Analyze the sample by HPLC.
3. Oxidative Degradation:
-
Procedure: Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide.[6] Keep the solution at room temperature for a specified duration (e.g., 24 hours).
-
Analysis: Analyze the sample directly by HPLC.
4. Thermal Degradation:
-
Procedure: Place the solid compound in a temperature-controlled oven at a temperature below its melting point (e.g., 80°C) for a specified duration (e.g., 48 hours).[2]
-
Sample Preparation: Dissolve the heat-stressed solid in a suitable solvent for analysis.
-
Analysis: Analyze the sample by HPLC.
5. Photodegradation:
-
Procedure: Expose a solution of the compound (in a photostable, transparent container) and the solid compound to a light source with a specific wavelength (e.g., UV-A at 365 nm and cool white fluorescent lamp) for a defined period. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze both the light-exposed and dark control samples by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | % Degradation of Parent | Number of Degradants | Major Degradant (RT, min) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 4.5 |
| 0.1 M NaOH, 60°C, 24h | 8.7 | 1 | 5.1 |
| 3% H₂O₂, RT, 24h | 22.5 | 3 | 3.8 |
| Heat (80°C), 48h | 5.1 | 1 | 6.2 |
| Photolytic (UV) | 18.9 | 2 | 4.8 |
Visualizations
Caption: Predicted Degradation Pathways of this compound.
Caption: Workflow for Forced Degradation Studies.
References
- 1. 1-[(4-Nitrophenyl)methyl]piperazine | 58198-49-5 [sigmaaldrich.com]
- 2. ijrpp.com [ijrpp.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies [mdpi.com]
Troubleshooting common issues in nitrophenylpiperazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitrophenylpiperazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing nitrophenylpiperazines?
A1: The most prevalent method for synthesizing nitrophenylpiperazines is through N-arylation of piperazine with a nitro-substituted aryl halide. The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for this transformation due to its versatility and functional group tolerance. Another common method is nucleophilic aromatic substitution (SNAr), particularly when the nitro group strongly activates the aryl halide.
Q2: I am observing a significant amount of bis-arylated byproduct. How can I improve the selectivity for the mono-arylated product?
A2: Formation of the N,N'-bis-arylated piperazine is a common issue. To favor mono-arylation, consider the following strategies:
-
Stoichiometry: Use a significant excess of piperazine relative to the aryl halide (e.g., 2-5 equivalents). This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule.
-
Slow Addition: Add the aryl halide slowly to the reaction mixture containing piperazine. This maintains a low concentration of the electrophile, reducing the likelihood of a second arylation.
-
Protecting Groups: Employ a mono-protected piperazine, such as N-Boc-piperazine. After the initial N-arylation, the protecting group can be removed in a subsequent step.
Q3: My nitrophenylpiperazine product is difficult to purify by silica gel column chromatography. What are some alternative purification strategies?
A3: The basic nature of the piperazine moiety can lead to tailing and poor separation on standard silica gel. Here are some solutions:
-
Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia in methanol, to the eluent system to suppress the interaction of the basic nitrogen with the acidic silica.
-
Acid-Base Extraction: This is a highly effective method for separating your basic product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated nitrophenylpiperazine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free base product re-extracted with an organic solvent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18 reversed-phase column.
Troubleshooting Guide
Issue 1: Low or No Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure you are using a high-quality palladium precatalyst and ligand. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst or a more robust precatalyst. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For electron-deficient aryl halides like nitro-substituted ones, electron-rich and sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) often give superior results compared to older generation ligands like BINAP. A ligand screen is highly recommended for optimization. |
| Suboptimal Base | Strong, non-nucleophilic bases like NaOtBu, LiOtBu, or K₃PO₄ are commonly used. If your substrate is base-sensitive, a weaker base like Cs₂CO₃ may be beneficial. Ensure the base is anhydrous, as water can deactivate the catalyst. |
| Solvent Issues | Toluene, dioxane, and THF are common solvents. Ensure all reagents are sufficiently soluble at the reaction temperature. If solubility is an issue, a more polar solvent like t-butanol might be necessary. Ensure the solvent is anhydrous and deoxygenated. |
| Reaction Temperature | Buchwald-Hartwig reactions often require elevated temperatures (80-110 °C). If the reaction is sluggish, consider increasing the temperature. However, be mindful of potential substrate or product decomposition at higher temperatures. |
Issue 2: Incomplete Reaction or Stalling
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition | The active catalytic species can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all glassware is oven-dried and solvents are anhydrous and deoxygenated. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or LC-MS. Some reactions may require extended periods to reach completion. |
| Substrate Purity | Impurities in the starting materials (aryl halide or piperazine) can inhibit the catalyst. Ensure the purity of your reagents before starting the reaction. |
Data Presentation
Table 1: Comparison of Catalysts and Ligands for the Synthesis of 1-(4-nitrophenyl)piperazine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | 88 |
| Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 75 |
| tBuXPhos Pd G3 (2) | - | K₃PO₄ (2) | t-Butanol | 100 | 8 | 95 |
Note: The data presented are representative and actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the nitro-substituted aryl halide (1.0 equiv.), piperazine (2.0 equiv.), and sodium tert-butoxide (1.5 equiv.).
-
Catalyst and Ligand Addition: In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, deoxygenated toluene (5-10 mL per mmol of aryl halide) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient containing 1% triethylamine) or by acid-base extraction.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq) three times. The basic nitrophenylpiperazine product will be protonated and move into the aqueous layer.
-
Basification: Combine the aqueous layers and cool in an ice bath. Slowly add a strong base (e.g., 6M NaOH) until the pH is >12. The product will precipitate or form an oil.
-
Back Extraction: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Signaling Pathway Inhibition by Nitrophenylpiperazine Derivatives
Many nitrophenylpiperazine derivatives exhibit biological activity by interacting with key signaling pathways. For example, some derivatives act as selective serotonin releasing agents, while others show affinity for dopamine receptors or inhibit enzymes like tyrosinase.
1. Serotonergic Pathway Modulation
Caption: p-Nitrophenylpiperazine as a selective serotonin releasing agent.[1]
2. Dopaminergic Receptor Antagonism
Caption: Antagonism of the D3 dopamine receptor by nitrophenylpiperazine analogs.
References
Technical Support Center: Optimizing N-Arylation of Piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-arylation of piperazine. The content is designed to address specific experimental challenges with practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-arylation of piperazine?
A1: The most prevalent methods for forming the N-aryl bond on a piperazine ring are the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems.[1] The Buchwald-Hartwig reaction is a particularly key and versatile tool for this transformation in drug synthesis and development.[2]
Q2: I am observing a significant amount of the N,N'-bis-arylated byproduct. How can I improve the selectivity for the mono-arylated product?
A2: Formation of the bis-arylated product is a common challenge. To favor mono-arylation, you can:
-
Use an excess of piperazine: Employing a 1.5 to 10-fold excess of piperazine relative to the aryl halide can significantly suppress the formation of the disubstituted product.[3][4]
-
Slow addition of the electrophile: Adding the aryl halide slowly to the reaction mixture at a low temperature can help maintain a high effective concentration of piperazine, favoring the mono-arylation.[3]
-
Utilize a mono-protected piperazine: Using a starting material like N-Boc-piperazine ensures that the reaction can only occur at the unprotected nitrogen. The Boc-group can be removed in a subsequent step.[3][5]
-
Optimize reaction time and temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the formation of the mono-substituted product is maximized, as higher temperatures and longer reaction times can favor the thermodynamically more stable disubstituted product.[3]
Q3: My reaction is showing low to no conversion. What are the potential causes and how can I troubleshoot this?
A3: Low or no conversion in a Buchwald-Hartwig N-arylation of piperazine can stem from several factors:
-
Inactive Catalyst: The active Pd(0) species is essential. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively. While the reaction is not overly sensitive to oxygen, maintaining an inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst.[6]
-
Poor Ligand Choice: The phosphine ligand is critical and substrate-dependent. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[6] Older generation ligands might be insufficient, especially with less reactive aryl chlorides.[6]
-
Inappropriate Base: The base is crucial. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are common. Weaker bases such as K₂CO₃ or K₃PO₄ may lead to slow or incomplete reactions.[6]
-
Solvent Issues: The insolubility of reagents is a frequent problem. Toluene and dioxane are common solvents. Ensure your starting materials are soluble at the reaction temperature.[6]
-
Low Reaction Temperature: Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Catalyst deactivation | Screen different palladium sources and phosphine ligands. Ensure an inert atmosphere is maintained.[3][6] |
| Suboptimal reaction conditions | Optimize temperature, reaction time, and solvent. Monitor reaction progress by TLC or LC-MS.[3] | |
| Issues with starting materials | Check the purity of your aryl halide and piperazine. Ensure they are dry. | |
| Inappropriate base | If a strong base like NaOtBu causes decomposition, consider a weaker base like K₃PO₄ or Cs₂CO₃.[3] | |
| Poor Selectivity (Di-arylation) | Stoichiometry | Use a 5-10 fold excess of piperazine.[3] |
| Reaction conditions favoring di-substitution | Optimize reaction temperature and time. Add the electrophile slowly at a low temperature.[3] | |
| High reactivity of mono-substituted product | Use a mono-protected piperazine, such as N-Boc-piperazine.[3] | |
| Incomplete Reaction | Insufficient catalyst loading | Increase the catalyst and ligand loading. |
| Low temperature | Increase the reaction temperature, typically to 80-110 °C.[6][7] | |
| Poorly soluble reagents | Try a different solvent or a co-solvent system to improve solubility. Toluene, dioxane, and THF are common choices.[3] | |
| Product Purification Challenges | Tailing on silica gel column | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[3] |
| Separating from non-basic impurities | Use an acid-base extraction technique. The basic piperazine product will move to the acidic aqueous layer.[3] |
Data Presentation: Reaction Condition Optimization
The following table summarizes illustrative data for the mono-N-arylation of various aryl halides with piperazine, demonstrating general trends in how the choice of catalyst, ligand, and base can affect the outcome.
| Aryl Halide | Piperazine (equiv.) | Catalyst / Ligand | Base (equiv.) | Solvent | Temp (°C) | Mono:Di Selectivity |
| 4-Chlorotoluene | 1.5 | Pd₂(dba)₃ / RuPhos | NaOtBu (1.5) | Toluene | 100 | 95:5 |
| 1-Chloro-4-nitrobenzene | 2.0 | Pd(OAc)₂ / Xantphos | Cs₂CO₃ (2.0) | DMF | 110 | >98:2 |
| 4-Bromobenzonitrile | 1.2 | NiCl₂(dppe) | NaOtBu (1.5) | Dioxane | 90 | 90:10 |
Illustrative data compiled from various sources demonstrating general trends.[6]
Experimental Protocols
General Protocol for Palladium-Catalyzed Mono-N-Arylation of Piperazine
This protocol provides a standard procedure for the mono-N-arylation of piperazine with an aryl chloride using a RuPhos-based catalyst system.[6]
Reagents:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Piperazine (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5-10 mL)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl chloride, piperazine, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous toluene to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired mono-N-arylated piperazine.
Visualizations
Caption: Experimental workflow for the N-arylation of piperazine.
Caption: Troubleshooting guide for low-yield N-arylation reactions.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Stability and storage conditions for 1-Methyl-4-(4-nitrophenyl)piperazine
This technical support center provides guidance on the stability, storage, and handling of 1-Methyl-4-(4-nitrophenyl)piperazine, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1][2] The recommended storage temperature is room temperature.[3][4]
Q2: Is this compound sensitive to moisture or light?
A2: Yes, the compound is hygroscopic and sensitive to moisture.[1] Therefore, it is crucial to store it in a dry environment and minimize exposure to air. Some related piperazine compounds are also noted to be light-sensitive, so protection from light is a recommended precaution.[5]
Q3: What is the expected shelf life of this compound?
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color or texture of the solid material. Any noticeable deviation from the initial appearance of the compound may indicate degradation. While specific degradation products for this compound under storage conditions are not detailed, thermal degradation of related piperazine compounds can lead to the formation of various byproducts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the compound is stored at room temperature in a tightly sealed container, protected from moisture and light.[1][3][4][5] Consider using a fresh batch of the compound if degradation is suspected. |
| Inaccurate weighing due to moisture absorption. | As the compound is hygroscopic, weigh it quickly in a low-humidity environment.[1] For sensitive experiments, consider handling it in a glove box. | |
| Difficulty in dissolving the compound | Potential degradation or presence of impurities. | Verify the appearance of the compound for any signs of degradation. Use a recommended solvent as per your experimental protocol. If solubility issues persist with a visually sound compound, consider gentle warming or sonication if the protocol allows. |
| Safety concerns during handling | Inhalation of dust or skin/eye contact. | Handle the compound in a well-ventilated area, preferably under a fume hood.[1][6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][6] |
Storage and Handling Summary
For optimal stability and safety, please adhere to the following storage and handling conditions for this compound.
| Parameter | Condition | Reference |
| Storage Temperature | Room Temperature | [3][4] |
| Atmosphere | Sealed in a dry environment | [1][3] |
| Light | Protect from light | [5][7] |
| Ventilation | Store in a well-ventilated place | [1][2] |
| Handling | Use in a well-ventilated area (fume hood recommended) | [1][6] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | [2][6] |
Experimental Protocols
While specific experimental protocols for the stability testing of this compound were not found in the search results, a general approach to assess compound stability can be outlined.
Protocol: General Compound Stability Assessment
-
Initial Analysis:
-
Obtain an initial purity profile of the compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Record the initial appearance (color, form) of the compound.
-
-
Stress Conditions:
-
Aliquot the compound into several vials.
-
Expose the vials to different conditions:
-
Elevated temperature (e.g., 40°C, 60°C)
-
High humidity (e.g., 75% RH)
-
Light exposure (e.g., UV lamp or direct sunlight)
-
Control sample stored under recommended conditions (room temperature, dark, dry).
-
-
-
Time-Point Analysis:
-
At predefined time points (e.g., 1 week, 1 month, 3 months), analyze the samples from each condition using the same analytical method as in the initial analysis.
-
Compare the purity profile and appearance of the stressed samples to the control sample and the initial analysis.
-
-
Data Evaluation:
-
Quantify the percentage of degradation by comparing the peak area of the parent compound over time.
-
Identify any major degradation products if possible.
-
Visual Guides
References
Technical Support Center: Detection of 1-methyl-4-nitrosopiperazine (MNP) Genotoxic Impurity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the detection and analysis of the genotoxic impurity 1-methyl-4-nitrosopiperazine (MNP).
Frequently Asked Questions (FAQs)
Q1: What is 1-methyl-4-nitrosopiperazine (MNP) and why is it a concern?
A1: 1-methyl-4-nitrosopiperazine (MNP) is a nitrosamine impurity that has been identified as a potential genotoxic impurity in some pharmaceutical products.[1][2] Genotoxic impurities are substances that can cause damage to DNA, potentially leading to mutations and an increased risk of cancer, even at very low levels.[3][4] Regulatory agencies have set strict limits for the presence of such impurities in drug substances and products.[3]
Q2: In which pharmaceutical products has MNP been detected?
A2: MNP has been notably detected in the anti-tuberculosis drug rifampicin.[1][2][3] Its presence can stem from the manufacturing process of the drug or through the degradation of the active pharmaceutical ingredient (API).[1][5]
Q3: What are the regulatory limits for MNP in pharmaceutical products?
A3: The acceptable intake limit for MNP has been set at very low levels. For instance, the U.S. Food and Drug Administration (FDA) initially set a maximum acceptable intake limit of 0.16 ppm.[2][3] However, considering the risk-benefit profile of certain essential medicines like rifampicin, a temporary limit of 5 ppm has been allowed.[1][3][4]
Troubleshooting Guide
Problem 1: Low sensitivity or inability to achieve required detection limits for MNP.
-
Possible Cause 1: Suboptimal Mass Spectrometry (MS) parameters.
-
Possible Cause 2: Matrix effects from the drug product formulation.
-
Solution: The complexity of pharmaceutical formulations can suppress the ionization of MNP, hindering its detection.[7] Develop a robust sample preparation method that includes an extraction and clean-up step to remove interfering matrix components. For complex matrices like those in rifampicin products, an extraction with a neutralization step may be necessary.[5]
-
-
Possible Cause 3: Inefficient ionization.
-
Solution: Ensure the mobile phase composition is optimal for the ionization of MNP. The use of appropriate additives can enhance signal intensity.
-
Problem 2: Poor peak shape for MNP in the chromatogram.
-
Possible Cause 1: Incompatible sample diluent.
-
Solution: If the sample diluent is significantly different from the mobile phase, it can lead to peak distortion. While water is an ideal diluent, some drug products may require organic diluents for dissolution.[6] If using an organic diluent, minimize the injection volume or consider a solvent exchange step after extraction.
-
-
Possible Cause 2: Column overload.
Problem 3: Inconsistent or non-reproducible MNP quantification results.
-
Possible Cause 1: In-situ formation of MNP during sample preparation or analysis.
-
Possible Cause 2: Degradation of MNP.
-
Possible Cause 3: Variability in sample extraction.
-
Solution: The efficiency of the extraction process can be a source of variability. Ensure the extraction procedure is well-validated and followed consistently. Key parameters to control include solvent volumes, extraction time, and mixing energy.
-
Problem 4: Suspected false-positive results for MNP.
-
Possible Cause 1: Isobaric interference.
-
Solution: Other compounds in the sample matrix may have the same nominal mass as MNP, leading to false positives.[7] Ensure your chromatographic method provides adequate separation of MNP from any potential isobaric interferences. The use of high-resolution mass spectrometry (HRMS) can also help differentiate between MNP and other compounds based on their exact mass.
-
-
Possible Cause 2: Contamination.
-
Solution: Nitrosamines can be present in the environment and laboratory reagents. Analyze blanks (solvent, matrix without API) to check for any background contamination.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of MNP.
Table 1: Regulatory Limits and Observed Levels of MNP
| Parameter | Value | Reference(s) |
| FDA Acceptable Intake Limit | 0.16 ppm | [2][3] |
| FDA Temporary Limit for Rifampicin | 5 ppm | [1][3][4] |
| Observed MNP Levels in Rifampicin Capsules | 0.33 - 2.36 ppm | [1][2][3][4] |
Table 2: Performance of a Validated LC-MS/MS Method for MNP Detection
| Parameter | Value | Reference(s) |
| Recovery | 100.38 ± 3.24% | [5] |
| Intermediate Precision | 2.52% | [5] |
| Limit of Detection (LOD) | 0.0067 ppm | [3][4] |
| Limit of Quantification (LOQ) | 0.013 ppm | [3][4] |
Experimental Protocols
1. LC-MS/MS Method for the Determination of MNP in Rifampicin Capsules
This protocol is based on methodologies described in the literature.[3][4][5]
-
Instrumentation:
-
Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS).
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of MNP from the matrix.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor for the specific precursor to product ion transitions for MNP.
-
Optimization: Optimize source and compound-specific parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
Sample Preparation:
-
Open the rifampicin capsule and accurately weigh the powder.
-
Dissolve the powder in a suitable solvent (e.g., a mixture of water and methanol).
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove the bulk of the rifampicin and other excipients. A neutralization step may be required.[5]
-
Evaporate the extraction solvent and reconstitute the residue in the initial mobile phase.
-
Filter the final solution through a 0.22 µm filter before injection into the LC-MS/MS system.
-
-
Method Validation:
-
The method should be validated according to regulatory guidelines, evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[5]
-
2. General Genotoxicity Testing Strategy
The following outlines a general staged approach for assessing the genotoxic potential of a substance.[8][9]
-
Stage 0: Preliminary Assessment
-
Review physicochemical properties of the impurity.
-
Conduct a structure-activity relationship (SAR) analysis to predict potential genotoxicity.
-
Evaluate data from any available screening tests.
-
-
Stage 1: In Vitro Testing
-
Bacterial Reverse Mutation Assay (Ames Test): To detect gene mutations.[9][10]
-
In Vitro Micronucleus Test: To detect both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) effects.[9][10]
-
In Vitro Chromosomal Aberration Assay: As an alternative or supplement to the micronucleus test to assess structural chromosome damage.[11]
-
-
Stage 2: In Vivo Testing (if necessary)
-
If in vitro tests are positive, in vivo follow-up tests are conducted to assess the genotoxic potential in a whole animal system.
-
In Vivo Micronucleus Test: To assess chromosomal damage in bone marrow or peripheral blood cells.[11]
-
In Vivo Comet Assay: To detect DNA strand breaks in various tissues.[10]
-
Transgenic Rodent (TGR) Gene Mutation Assay: To measure gene mutations in different tissues.[10]
-
Visualizations
Caption: Potential formation pathways of MNP impurity.
Caption: General workflow for the analysis of MNP.
Caption: Logical flow for genotoxicity testing.
References
- 1. Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine, in rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS [frontiersin.org]
- 5. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies [mdpi.com]
- 6. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 7. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 8. gov.uk [gov.uk]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. iccffeed.org [iccffeed.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 1-methylpiperazine with an activated aryl halide, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene, in the presence of a base and a polar aprotic solvent.[1][2] The nitro group in the para position of the aryl halide is crucial as it activates the ring, making it susceptible to nucleophilic attack by the secondary amine of 1-methylpiperazine.[3][4]
Q2: What are the primary side reactions I should be aware of during this synthesis?
A2: The main side reactions include:
-
Di-substitution (Over-arylation): The product, this compound, still possesses a nucleophilic tertiary amine. Under certain conditions, it can react with another molecule of the aryl halide, leading to the formation of a quaternary ammonium salt. A more significant over-arylation product can arise if piperazine is used as the starting material instead of 1-methylpiperazine, leading to 1,4-bis(4-nitrophenyl)piperazine.
-
Reaction with Solvent: In the presence of a strong base, nucleophilic solvents like alcohols can compete with 1-methylpiperazine, leading to undesired ether byproducts.[3]
-
Formation of Nitrosamine Impurities: Given that 1-methylpiperazine is a secondary amine, there is a potential for the formation of N-nitrosamine impurities, such as 1-methyl-4-nitrosopiperazine (MNP), if nitrosating agents are present in the reagents or solvents.[5]
Q3: How can I minimize the formation of the di-substituted byproduct?
A3: To favor mono-arylation and minimize di-substitution, you can:
-
Use an excess of 1-methylpiperazine: Using a stoichiometric excess of the amine reactant shifts the equilibrium towards the mono-substituted product.
-
Control the reaction temperature: Lowering the reaction temperature can help to reduce the rate of the second substitution reaction.
-
Choose the appropriate base: A milder base may be less likely to deprotonate the product and facilitate a second reaction.
Q4: What is the role of the base in this reaction?
A4: The base, typically a carbonate like K2CO3 or an organic base like triethylamine, is essential to neutralize the hydrohalic acid (e.g., HF or HCl) that is formed as a byproduct of the substitution reaction. This prevents the protonation of the nucleophilic amine, which would render it unreactive.
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient activation of the aryl ring: The electron-withdrawing group (e.g., -NO₂) is not in the ortho or para position to the leaving group. 2. Poor leaving group: The reactivity of the aryl halide is too low (I < Br < Cl < F for SNAr).[3] 3. Inactivated nucleophile: The 1-methylpiperazine may have been protonated by an acidic impurity. 4. Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate. | 1. Ensure the correct starting material (e.g., 1-fluoro-4-nitrobenzene) is used. 2. Use an aryl fluoride for the highest reactivity in SNAr reactions.[3][4] 3. Ensure the reaction is carried out under basic conditions with a sufficient amount of base. 4. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Presence of a Major Side Product | 1. Di-substitution: An excess of the aryl halide or high reaction temperatures may favor the formation of the di-substituted product. 2. Reaction with solvent: Using a nucleophilic solvent (e.g., methanol) with a strong base can lead to solvent-adduct byproducts.[3] | 1. Use a 1.5 to 2-fold excess of 1-methylpiperazine. Consider adding the aryl halide slowly to the reaction mixture. 2. Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3] |
| Difficult Purification | 1. Formation of polar byproducts: Quaternary ammonium salts or other highly polar impurities can make extraction and chromatography challenging. 2. Unreacted starting materials: Similar polarities of the product and starting materials can complicate purification. | 1. Consider a workup procedure that involves washing with brine to remove highly water-soluble impurities. Recrystallization may be an effective purification method. 2. Optimize the reaction stoichiometry and time to ensure complete conversion of the limiting reagent. |
| Product Degradation | 1. Harsh reaction conditions: High temperatures or a very strong base could potentially lead to the degradation of the nitro group or the piperazine ring. 2. Presence of oxidizing agents: Contaminants in the reagents or solvents could lead to oxidative side reactions. | 1. Attempt the reaction under milder conditions (lower temperature, weaker base). 2. Use high-purity, degassed solvents and reagents. |
Quantitative Data on Side Product Formation
While specific quantitative data on the ratio of mono- to di-substituted products for the synthesis of this compound is not extensively available in the reviewed literature, the general principles of controlling selectivity in N-arylation of unsymmetrical piperazines apply. The following table provides a qualitative guide to expected outcomes based on reaction conditions.
| Reaction Parameter | Condition to Favor Mono-substitution | Condition Likely to Increase Di-substitution | Rationale |
| Stoichiometry (1-methylpiperazine : aryl halide) | > 1 : 1 (e.g., 1.5:1 or 2:1) | ≤ 1 : 1 | A higher concentration of the amine nucleophile increases the probability of the aryl halide reacting with the starting material rather than the product. |
| Temperature | Lower temperature (e.g., room temperature to 60 °C) | Higher temperature (e.g., > 100 °C) | The second substitution reaction (quaternization) typically has a higher activation energy. |
| Base Strength | Weaker inorganic base (e.g., K₂CO₃, NaHCO₃) | Stronger base (e.g., NaH, LDA) | Stronger bases can deprotonate other species in the reaction, potentially leading to more side reactions. |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Protic (e.g., Ethanol, Methanol) | Protic solvents can act as competing nucleophiles, especially in the presence of a strong base.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Fluoro-4-nitrobenzene
This protocol is adapted from a general procedure for the synthesis of arylpiperazines.
Materials:
-
1-Fluoro-4-nitrobenzene
-
1-Methylpiperazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 1-methylpiperazine (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-fluoro-4-nitrobenzene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Synthesis of 1-Methyl-4-[(4-nitrophenyl)methyl]piperazine from p-Nitrobenzyl Chloride
This protocol describes a similar transformation using a different electrophile.[6]
Materials:
-
p-Nitrobenzyl chloride
-
1-Methylpiperazine
-
Triethylamine (TEA)
-
Ethylene glycol
Procedure:
-
To a solution of p-nitrobenzyl chloride (1.0 equivalent) and triethylamine (2.0 equivalents) in ethylene glycol, add a solution of N-methylpiperazine (3.0 equivalents) in ethylene glycol.
-
After the addition is complete, heat the resulting solution to 80 °C under a nitrogen atmosphere for 30 minutes.[6]
-
Quench the reaction by pouring the mixture into an aqueous 10% sodium carbonate solution.
-
Extract the product with methylene chloride.
-
Wash the organic layer with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.[6]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathways in the synthesis of this compound.
References
Technical Support Center: Purifying Piperazine Compounds with Column Chromatography
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the column chromatography purification of piperazine compounds.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of piperazine compounds in a question-and-answer format.
Q1: Why is my piperazine compound showing significant peak tailing on a silica gel column?
Peak tailing is a common issue when purifying basic compounds like piperazines on acidic silica gel. This is due to strong interactions between the basic nitrogen atoms of piperazine and the acidic silanol groups on the silica surface.[1]
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica gel. Commonly used modifiers include:
-
Alternative Stationary Phase: Consider using a different stationary phase that is less acidic or has a basic character.
-
Alumina (basic or neutral): This can be a good alternative to silica gel.[1][3]
-
Amine-functionalized silica: This type of stationary phase has a basic surface, which can improve the chromatography of basic amines without the need for mobile phase modifiers.[3][4][5]
-
Deactivated or end-capped columns: These columns have fewer free silanol groups, reducing the chances of strong interactions with basic analytes.[6]
-
Q2: My piperazine compound is co-eluting with an impurity. How can I improve the separation?
Co-elution occurs when your target compound and an impurity have similar affinities for the stationary and mobile phases.
Solutions:
-
Optimize the Mobile Phase:
-
Solvent System: Systematically vary the ratio of your polar and non-polar solvents. Common solvent systems for piperazine compounds include hexanes/ethyl acetate and dichloromethane/methanol.[1]
-
Gradient Elution: If isocratic elution (using a constant solvent composition) fails, a gradient elution, where the mobile phase composition changes over time, can often resolve closely eluting peaks.[7]
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds like piperazines.[7][8][9][10][11] For basic compounds, using a mobile phase with an alkaline pH can increase retention and improve separation in reversed-phase chromatography.[3]
-
-
Change the Stationary Phase: Different stationary phases offer different selectivities. If optimizing the mobile phase doesn't work, consider trying a column with a different chemistry, such as a C8, phenyl, or cyano column in reversed-phase HPLC.[7] For normal phase, switching from silica to alumina may provide the necessary change in selectivity.[1]
Q3: I am experiencing low recovery of my piperazine compound from the column. What are the possible reasons?
Low recovery can be due to several factors, from irreversible binding to the column to compound instability.
Solutions:
-
Irreversible Adsorption: The strong interaction of basic piperazines with acidic silica can lead to irreversible binding. Using a basic modifier in the eluent or switching to a more inert stationary phase (like alumina or amine-functionalized silica) can mitigate this.[1][3]
-
Compound Instability: Piperazine compounds can be susceptible to degradation, especially in certain pH environments or in the presence of reactive species.[7][12][13]
-
pH-Related Degradation: The stability of piperazine derivatives can be highly dependent on the pH of the solution.[7] It's crucial to understand the stability profile of your specific compound.
-
Hydrolysis: Some piperazine derivatives, particularly those with labile functional groups, can be prone to hydrolysis.[13]
-
-
Improper Work-up: Ensure that the pH during aqueous work-up is adjusted correctly (typically basic, >9) to ensure the free base partitions into the organic layer during extraction.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a mobile phase for the purification of a new piperazine compound?
A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[1] Begin with a moderately polar mixture, such as 50% ethyl acetate in hexanes, and adjust the polarity based on the Rf value of your compound. An ideal Rf for column chromatography is typically between 0.2 and 0.4.[1] For basic piperazine compounds on silica, it is often beneficial to add 0.1-1% triethylamine to the eluent from the start to prevent tailing.[2]
Q2: Should I use normal-phase or reversed-phase chromatography for my piperazine compound?
The choice depends on the polarity of your compound.
-
Normal-phase chromatography (e.g., silica or alumina) is generally suitable for less polar to moderately polar compounds.[3]
-
Reversed-phase chromatography (e.g., C18, C8) is ideal for polar and ionizable compounds.[3][14] For basic amines, reversed-phase chromatography at a high pH can be very effective as it keeps the compound in its more lipophilic, free-base form, leading to better retention and separation.[3]
Q3: How can I handle a piperazine compound that is an oil and difficult to purify by chromatography?
If your piperazine free base is an oil, converting it to a salt, such as a hydrochloride salt, can often produce a solid that is easier to handle and may be purified by recrystallization.[1] This is achieved by dissolving the oily free base in a suitable organic solvent and adding a solution of hydrogen chloride.[1]
Q4: What is the recommended loading capacity for purifying piperazine compounds?
The loading capacity depends on the difficulty of the separation. A general guideline for C18 reversed-phase columns is a loading capacity between 0.1% and 0.5% of the column weight.[14] For silica gel columns, a typical starting point is a 1% to 2% load, but this can be increased if the separation is straightforward.[15] It is always best to perform a small-scale trial run to determine the optimal loading for your specific separation.
Data and Protocols
Mobile Phase Optimization Data
The following table summarizes common mobile phase systems and modifiers used for the purification of piperazine compounds.
| Stationary Phase | Mobile Phase System | Modifier | Purpose of Modifier | Typical Concentration |
| Silica Gel | Hexanes / Ethyl Acetate | Triethylamine (TEA) | Reduce peak tailing | 0.1 - 1% v/v[1][2] |
| Silica Gel | Dichloromethane / Methanol | Ammonia | Reduce peak tailing | ~1% of a 2M solution in MeOH[5] |
| Reversed-Phase (C18) | Water / Acetonitrile | Formic Acid or TFA | Ion suppression/pairing | 0.1% v/v[16] |
| Reversed-Phase (C18) | Water / Acetonitrile | Triethylamine (TEA) | Improve peak shape at high pH | 0.1% v/v[3] |
| Chiralpak IC | Acetonitrile / Methanol | Diethylamine (DEA) | Enhance chromatographic efficiency | 0.1% v/v[17] |
Experimental Protocol: General Column Chromatography of a Piperazine Compound
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate with 0.5% TEA) to find an eluent that provides good separation with an Rf value for the product between 0.2 and 0.4.[1]
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column based on the amount of crude material to be purified.
-
In a beaker, mix the stationary phase (e.g., silica gel) with the initial, least polar eluent to create a slurry.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a layer of sand to the top of the stationary phase to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent that is then diluted with the column solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
Collect fractions in test tubes.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified piperazine compound.
-
Visualizations
Caption: Troubleshooting decision tree for piperazine purification.
Caption: General workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 12. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. biotage.com [biotage.com]
- 16. benchchem.com [benchchem.com]
- 17. jocpr.com [jocpr.com]
How to prevent oxidation of 1-Methyl-4-(4-nitrophenyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 1-Methyl-4-(4-nitrophenyl)piperazine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a chemical compound commonly used as an intermediate in the synthesis of various pharmaceutical agents. Its stability is crucial as degradation through oxidation can lead to the formation of impurities, which may affect the compound's efficacy, safety, and shelf-life.
Q2: What are the primary factors that can cause the oxidation of this compound?
The primary factors that can induce oxidation of this compound include exposure to:
-
Atmospheric Oxygen: The nitrogen atoms in the piperazine ring are susceptible to oxidation in the presence of air.
-
Light: Photochemical degradation can occur, particularly under UV light.
-
Elevated Temperatures: Heat can accelerate the rate of oxidation.
-
Oxidizing Agents: Contact with chemical oxidants will lead to degradation.
-
Moisture: The presence of water can facilitate oxidative reactions.
Q3: What are the likely oxidation products of this compound?
Based on studies of similar N-alkylated piperazine and piperidine structures, the primary oxidation products are N-oxides.[1][2] Oxidation can occur at either of the two nitrogen atoms in the piperazine ring:
-
N1-oxide: this compound 1-oxide
-
N4-oxide: this compound 4-oxide
It is also possible for di-N-oxides to form under more stringent oxidative conditions.
Troubleshooting Guide: Preventing Oxidation
This guide addresses specific issues users might encounter during their experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of the compound (e.g., turning yellow or brown) upon storage. | Exposure to light and/or air. | Store the compound in an amber, airtight container. For long-term storage, purge the container with an inert gas (e.g., argon or nitrogen) before sealing. Store in a cool, dark place. |
| Appearance of new, unidentified peaks in HPLC analysis after sample preparation. | Oxidation during sample preparation or analysis. | Prepare solutions fresh and use them immediately. If samples must be stored, keep them in a refrigerated autosampler. Use de-gassed solvents for mobile phases to minimize dissolved oxygen. |
| Inconsistent experimental results when using the compound over a period of time. | Gradual degradation of the stock supply. | Re-evaluate the purity of the stock compound periodically using a stability-indicating analytical method. Consider aliquoting the compound upon receipt to minimize repeated exposure of the entire stock to the atmosphere. |
| Reaction failure or unexpected side products when using the compound in a synthesis. | The compound may have degraded, or is reacting with an oxidizing agent in the reaction mixture. | Confirm the purity of the this compound before use. Ensure that all reagents and solvents are free from peroxides and other oxidizing impurities. If necessary, purify solvents prior to use. |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
This protocol outlines the recommended procedure for the long-term storage of the compound to minimize oxidation.
Materials:
-
This compound
-
Amber glass vials with Teflon-lined caps
-
Argon or Nitrogen gas supply with a regulator and tubing
-
Parafilm or other sealing tape
-
-20°C Freezer
Procedure:
-
If purchased in a large quantity, divide the compound into smaller, single-use aliquots in amber glass vials.
-
Place the uncapped vials in a desiccator under vacuum for at least one hour to remove any residual moisture.
-
Gently flush the headspace of each vial with a stream of dry argon or nitrogen gas for 1-2 minutes.
-
Immediately and tightly seal the vials with the Teflon-lined caps.
-
Wrap the cap and neck of the vial with Parafilm for an extra layer of sealing.
-
Label the vials clearly with the compound name, date, and any other relevant information.
-
Store the vials in a freezer at -20°C.
Protocol 2: Forced Degradation Study to Identify Potential Oxidation Products
This protocol describes a forced degradation study to intentionally degrade the compound and identify its oxidation products, which is crucial for developing a stability-indicating analytical method. This type of study is a common practice in pharmaceutical development.[3][4][5][6][7]
Materials:
-
This compound
-
Hydrogen peroxide (3% and 30%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
HPLC system with a UV detector or Mass Spectrometer
-
C18 HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Analyze the sample by HPLC at various time points (e.g., 2, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 30% hydrogen peroxide and/or gentle heating (e.g., 40-60°C).
-
-
Acidic and Basic Hydrolysis (for comparison):
-
To separate 1 mL aliquots of the stock solution, add 1 mL of 0.1 M HCl and 1 mL of 0.1 M NaOH, respectively.
-
Keep the mixtures at room temperature or elevated temperature and analyze by HPLC at various time points.
-
-
Thermal and Photolytic Stress (for comparison):
-
Expose the solid compound and the stock solution to elevated temperatures (e.g., 60-80°C) and to UV light, respectively.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Use a stability-indicating HPLC method to analyze the stressed samples. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate).
-
Monitor the chromatograms for the appearance of new peaks, which represent potential degradation products.
-
If using a mass spectrometer, determine the mass-to-charge ratio of the new peaks to help identify the N-oxide products.
-
Data Presentation: Example HPLC Data from Forced Degradation
| Stress Condition | Parent Compound Peak Area (%) | Degradation Product 1 (N1-oxide) Peak Area (%) | Degradation Product 2 (N4-oxide) Peak Area (%) |
| Control (t=0) | 100 | 0 | 0 |
| 3% H₂O₂ (24h, RT) | 95.2 | 3.1 | 1.7 |
| 30% H₂O₂ (24h, RT) | 82.5 | 10.3 | 7.2 |
| 0.1 M HCl (24h, 60°C) | 98.1 | Not Detected | Not Detected |
| 0.1 M NaOH (24h, 60°C) | 97.5 | Not Detected | Not Detected |
| Heat (80°C, 24h) | 99.0 | 0.5 | 0.5 |
| UV Light (24h) | 96.8 | 1.5 | 1.7 |
Visualizations
Caption: Workflow for the recommended long-term storage of this compound.
Caption: Postulated primary oxidation pathways of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. scirp.org [scirp.org]
- 3. pharmtech.com [pharmtech.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. biomedres.us [biomedres.us]
- 7. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Pivotal Role of the Nitrophenylpiperazine Scaffold: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition and Cytotoxicity
For researchers, medicinal chemists, and professionals in drug development, the journey from a lead compound to a clinical candidate is paved with meticulous optimization. The structure-activity relationship (SAR) serves as the compass on this journey, guiding the iterative process of chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of the SAR of nitrophenylpiperazine (NPPI) inhibitors, a versatile scaffold that has demonstrated significant potential across diverse biological targets.
We will dissect the nuanced structural modifications that govern the inhibitory activity of NPPI derivatives against key enzymes like tyrosinase and monoamine oxidase, and explore their cytotoxic effects on cancer cell lines. This guide moves beyond a mere cataloging of data, offering insights into the causal relationships between chemical structure and biological function, supported by experimental data and detailed protocols.
The Nitrophenylpiperazine Core: A Privileged Scaffold
The nitrophenylpiperazine moiety is considered a "privileged scaffold" in medicinal chemistry. This is due to its synthetic tractability and the presence of key pharmacophoric features: a hydrogen bond acceptor (nitro group), a basic nitrogen atom within the piperazine ring, and an aromatic ring, all of which can be strategically modified to achieve desired biological activities. The piperazine ring, in particular, offers a flexible yet constrained linker that can orient substituents for optimal interaction with target proteins.
Comparative Structure-Activity Relationship Analysis
This section will delve into the SAR of NPPI derivatives against three distinct biological targets: tyrosinase, monoamine oxidase, and cancer cells. By comparing the structural requirements for activity against each, we can glean valuable insights into designing more potent and selective inhibitors.
Tyrosinase Inhibition: A Quest for Depigmenting Agents
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. Its inhibition is a key strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. A recent study on a series of 4-nitrophenylpiperazine derivatives has shed light on the structural features crucial for potent tyrosinase inhibition.
Key SAR Insights for Tyrosinase Inhibition:
-
The N1-Substituent on the Piperazine Ring is Critical: The nature of the substituent at the N1 position of the piperazine ring dramatically influences inhibitory potency.
-
Aromatic and Heteroaromatic Groups: Replacing a simple phenyl or benzyl group with larger, more complex aromatic systems like indole or pyridine significantly enhances activity. For instance, compound 4l , featuring an indole moiety, exhibited the highest potency in one study with an IC50 value of 72.55 µM.
-
Electron-donating and withdrawing groups: The presence of both electron-withdrawing groups (like the nitro group on the phenyl ring) and electron-releasing groups capable of hydrogen bonding can improve inhibitory activity.
-
-
The Piperazine Ring as a Linker: The piperazine ring acts as a crucial scaffold, providing the necessary flexibility and rigidity to correctly position the N1-substituent within the enzyme's active site.
-
The Nitrophenyl Moiety: The 4-nitrophenyl group is a recurring feature in this class of inhibitors. The nitro group can participate in important interactions within the active site of tyrosinase.
Comparative Data of Nitrophenylpiperazine Derivatives as Tyrosinase Inhibitors:
| Compound ID | N1-Substituent | IC50 (µM) |
| 4a | Phenyl | 174.71 |
| 4i | Benzyl | 184.24 |
| 4k | 3-Pyridinylmethyl | 82.68 |
| 4l | 1H-Indol-3-ylmethyl | 72.55 |
| Kojic Acid (Reference) | - | > 500 µM |
Mechanism of Inhibition:
Kinetic studies on the most potent derivative, compound 4l , revealed a mixed-type inhibition mechanism. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction velocity (Vmax).
Monoamine Oxidase (MAO) Inhibition: Targeting Neurological Disorders
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease. While specific studies on nitrophenylpiperazine derivatives as MAO inhibitors are less common, the broader class of arylpiperazines has been extensively studied.
General SAR Insights for Arylpiperazine-based MAO Inhibitors:
-
Selectivity for MAO-A vs. MAO-B: Subtle structural modifications can lead to significant differences in selectivity for the two MAO isoforms. This is crucial for therapeutic applications, as MAO-A inhibitors are typically used for depression, while MAO-B inhibitors are preferred for Parkinson's disease.
-
Nature of the Aryl Group: The substitution pattern on the aryl ring plays a key role in determining potency and selectivity.
-
Linker Length and Flexibility: The length and nature of the linker connecting the piperazine ring to another pharmacophoric group can influence binding affinity.
Comparison with Clinically Used MAO Inhibitors:
| Compound | Target | Mechanism |
| Selegiline | MAO-B | Irreversible |
| Rasagiline | MAO-B | Irreversible |
| Moclobemide | MAO-A | Reversible |
While direct SAR data for NPPIs as MAO inhibitors is sparse in the provided search results, the established knowledge on arylpiperazines suggests that the nitrophenyl moiety could be explored for its potential to modulate MAO activity and selectivity.
Anticancer Activity: A Multifaceted Approach
The arylpiperazine scaffold is also a common feature in many anticancer agents. These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
SAR Insights for Arylpiperazine-based Anticancer Agents:
-
Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring of the arylpiperazine moiety can significantly impact cytotoxic activity against different cancer cell lines. For example, in a series of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety, compounds with a 3,4-dichloro or a 3-trifluoromethyl substitution on the phenyl ring showed high cytotoxicity against MCF7 breast cancer cells.
-
The Nature of the Second Substituent on Piperazine: The group attached to the other nitrogen of the piperazine ring is a key determinant of anticancer activity. In one study, coupling alepterolic acid with various benzylpiperazines led to derivatives with potent activity against the MCF-7 cell line.
Comparative Cytotoxicity Data of Arylpiperazine Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolinylphenyl-piperazines | MCF-7 | ~25 | |
| Quinoxalinyl–piperazine derivatives | Various | Dose-dependent inhibition | |
| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives | A-549 (Lung) | 21.22 - 33.20 | |
| 4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1- yl)ethanone derivatives | MIAPaCa-2 (Pancreatic) | <1 |
The data suggests that the anticancer activity of arylpiperazine derivatives is highly dependent on the specific cell line and the overall molecular structure, highlighting the need for extensive screening to identify potent and selective compounds.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, this section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.
Tyrosinase Inhibition Assay
This protocol is adapted from a published study on nitrophenylpiperazine tyrosinase inhibitors.
Materials:
-
Mushroom tyrosinase (500 U/mL in phosphate-buffered saline, PBS)
-
L-DOPA (7 mM in PBS)
-
Phosphate buffer (50 mM, pH 6.8)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, add 160 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations.
-
Add 10 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction with no inhibitor and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol is a general method adapted from commercially available kits and published literature.
Materials:
-
MAO-A or MAO-B enzyme
-
MAO substrate (e.g., p-tyramine)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black microplate, add 50 µL of Assay Buffer to each well.
-
Add 5 µL of the test compound solution at various concentrations.
-
Add 20 µL of the MAO-A or MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.
-
Prepare a working solution of the fluorescent probe and HRP in Assay Buffer.
-
Initiate the reaction by adding 20 µL of the MAO substrate.
-
Immediately add 5 µL of the fluorescent probe/HRP working solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity (e.g., excitation 530 nm, emission 585 nm) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the tyrosinase assay.
In Vitro Anticancer Activity Assay (MTT Assay)
This is a standard colorimetric assay for assessing cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Viability = (Abs_sample / Abs_control) x 100 where Abs_sample is the absorbance of the cells treated with the test compound and Abs_control is the absorbance of the untreated cells.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Visualizing the Relationships
To better understand the concepts discussed, the following diagrams illustrate the core structure of nitrophenylpiperazine inhibitors and the general workflow for their evaluation.
Caption: Core structure of a nitrophenylpiperazine inhibitor and key points for SAR modification.
Caption: General experimental workflow for the evaluation of nitrophenylpiperazine inhibitors.
Conclusion and Future Directions
The nitrophenylpiperazine scaffold has proven to be a remarkably versatile starting point for the design of potent inhibitors against a range of biological targets. The SAR studies highlighted in this guide underscore the importance of systematic structural modification and comparative biological evaluation. For tyrosinase, the incorporation of bulky, heteroaromatic groups at the N1-position of the piperazine ring is a promising strategy for enhancing inhibitory activity. For anticancer applications, the substitution pattern on the phenyl ring and the nature of the second substituent on the piperazine are critical determinants of cytotoxicity.
Future research in this area should focus on expanding the diversity of the N1-substituents and exploring modifications to the nitrophenyl ring to fine-tune activity and selectivity. A particularly valuable avenue of investigation would be the parallel screening of a single library of nitrophenylpiperazine derivatives against multiple targets to build a more comprehensive understanding of the SAR and to identify potential multi-target inhibitors or, conversely, highly selective agents. Such a systematic approach will undoubtedly accelerate the development of novel therapeutics based on this privileged scaffold.
A Comparative Guide to the Validation of LC-MS/MS Methods for Quantifying Piperazine Derivatives
For researchers, scientists, and drug development professionals, the precise and reliable quantification of piperazine derivatives is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of the validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative analytical techniques for the quantification of these compounds. The comparison is supported by a summary of experimental data from various studies, detailed methodologies, and visual representations of the analytical workflow.
Introduction to Analytical Challenges in Piperazine Derivative Quantification
Piperazine and its derivatives are a class of organic compounds that form the structural core of numerous pharmaceuticals, including antipsychotics, antidepressants, and anthelmintics.[1] The analytical challenge in quantifying these compounds often lies in their potential for structural similarity, the presence of complex biological matrices, and the need for high sensitivity to detect low concentrations.[2][3] Furthermore, some piperazine derivatives lack strong chromophores, making their detection by UV-based methods difficult without derivatization.[2][4]
LC-MS/MS: The Gold Standard for Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of piperazine derivatives due to its high sensitivity, selectivity, and wide applicability.[2][3] This technique combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry.
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the LC-MS/MS analysis of piperazine derivatives involves several key steps, from sample preparation to data analysis.
References
A Comparative Analysis of 1-Methyl-4-(4-nitrophenyl)piperazine and Its Analogs in Biological Assays
For Immediate Release
Shanghai, China – December 30, 2025 – In the landscape of drug discovery and development, the piperazine scaffold remains a cornerstone for the design of novel therapeutic agents. A comprehensive analysis of 1-methyl-4-(4-nitrophenyl)piperazine and its analogs reveals distinct activity profiles across various biological assays, offering valuable insights for researchers in medicinal chemistry and pharmacology. This guide synthesizes available data on their performance, particularly in enzyme inhibition and receptor binding assays, to facilitate informed decisions in future research endeavors.
Tyrosinase Inhibition: A Key Area of Activity
Recent studies have highlighted the potential of nitrophenylpiperazine derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. While direct inhibitory data for this compound is not extensively published, a structure-activity relationship (SAR) study on a series of 4-nitrophenylpiperazine analogs provides a strong basis for comparison.
The study, which evaluated a series of compounds with substitutions on the piperazine nitrogen, demonstrated that modifications at this position significantly influence tyrosinase inhibitory activity. For instance, the introduction of an indole moiety at the N-1 position of the piperazine ring resulted in a compound with an IC50 value of 72.55 µM.[1][2] The SAR analysis from this and other studies suggests that N-substitution on the piperazine ring can modulate activity, with N-methyl derivatives often exhibiting notable biological effects.[1]
Comparative Tyrosinase Inhibitory Activity of 4-Nitrophenylpiperazine Analogs
| Compound ID | Substitution at Piperazine N-1 | % Inhibition at 100 µM | IC50 (µM) | Reference |
| 4a | Phenyl | 35.8 ± 3.24 | 174.71 ± 0.68 | [1] |
| 4b | 2-Bromophenyl | 20.6 ± 2.58 | > 200 | [1] |
| 4c | 2,4-Dichlorophenyl | 27.9 ± 3.09 | > 200 | [1] |
| 4l | Indole | Not Reported | 72.55 | [1][2] |
| Kojic Acid (Reference) | - | Not Reported | Not Reported | [1] |
Note: Data for this compound is not available in the cited study. The table provides context from analogs.
Activity at Serotonin and Dopamine Receptors
Phenylpiperazine derivatives are well-known for their interactions with central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine (D) receptors. While specific binding data for this compound is sparse, the activity of the parent compound, 4-nitrophenylpiperazine, has been documented. For example, the 4-nitrophenyl analogue (without the N-methyl group) displays a Ki of 1000 nM at 5-HT1A receptors. This suggests that the core nitrophenylpiperazine structure has affinity for serotonin receptors, and modifications such as N-methylation would likely modulate this activity.
Role as a Synthetic Intermediate in Kinase Inhibitor Development
Experimental Methodologies
To ensure the reproducibility and validation of the cited findings, detailed experimental protocols are essential.
Mushroom Tyrosinase Inhibition Assay
The inhibitory activity of the piperazine analogs against mushroom tyrosinase was determined spectrophotometrically. The assay is based on the oxidation of L-DOPA to dopachrome, which can be monitored by measuring the absorbance at 475 nm.[3]
Reagents:
-
Phosphate Buffer (1/15 M, pH 6.8)
-
Mushroom Tyrosinase (92 Units/mL in phosphate buffer)
-
L-DOPA (2.5 mM in phosphate buffer)
-
Test compounds dissolved in DMSO (final concentration ≤ 3%)
-
Kojic acid (positive control)
Procedure:
-
In a 96-well plate, 80 µL of phosphate buffer, 40 µL of the test sample solution, and 40 µL of the mushroom tyrosinase solution were mixed.
-
The mixture was incubated for 10 minutes at 25 °C.
-
The reaction was initiated by adding 40 µL of the L-DOPA solution.
-
After a 5-minute incubation at 25 °C, the absorbance was measured at 475 nm using a microplate reader.
-
The percentage of tyrosinase inhibition was calculated using the formula: [(A - B) - (C - D)] / (A - B) × 100, where A is the absorbance of the control (without sample), B is the absorbance of the blank (without sample and tyrosinase), C is the absorbance of the sample, and D is the absorbance of the sample blank (without tyrosinase).[3]
Signaling Pathways
The biological targets discussed are integral components of key signaling pathways. Tyrosinase is central to the melanogenesis pathway, while EGFR and ALK are receptor tyrosine kinases that activate downstream pathways like MAPK/ERK and PI3K/AKT, crucial for cell proliferation and survival. Serotonin and dopamine receptors are G-protein coupled receptors that modulate a wide range of neurological processes.
Conclusion
This compound and its analogs represent a versatile chemical scaffold with demonstrated and potential activity across a range of important biological targets. The available data on tyrosinase inhibition by its close analogs provides a compelling case for further investigation of the N-methylated compound in this and other assays. For researchers in drug development, the structure-activity relationships emerging from these studies offer a rational basis for the design of more potent and selective inhibitors for various therapeutic applications.
References
- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of Piperazine-Derived EGFR Inhibitors for Researchers
For researchers and drug development professionals, the landscape of EGFR inhibitors is constantly evolving. This guide provides a detailed comparative analysis of three promising classes of piperazine-derived EGFR inhibitors: Rhodanine-Piperazine Hybrids, Phenylpiperazine Derivatives, and Thiophene-3-Carboxamide Selenides. The objective is to offer a clear, data-driven overview of their performance, supported by experimental evidence to inform future research and development.
Introduction to Piperazine-Derived EGFR Inhibitors
The piperazine scaffold is a prevalent feature in many clinically approved drugs and serves as a valuable pharmacophore in the design of novel therapeutic agents, including Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] EGFR is a key regulator of cellular signaling pathways involved in processes such as cell proliferation, apoptosis, and metastasis.[2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] This guide focuses on a comparative analysis of piperazine-containing compounds, highlighting their potential as next-generation EGFR inhibitors.
Performance Comparison
The following sections provide a detailed comparison of the three classes of piperazine-derived EGFR inhibitors based on their in vitro potency, kinase selectivity, and available in vivo efficacy data.
In Vitro Potency: A Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the IC50 values for representative compounds from each class against various cancer cell lines and EGFR kinase.
Table 1: Rhodanine-Piperazine Hybrids - Antiproliferative Activity (IC50 in µM) [3]
| Compound | MDA-MB-468 (High EGFR) | MDA-MB-231 (Moderate EGFR) | MCF-7 (Low EGFR, Moderate HER2) | T47D |
| 10 | 168 | 115 | 31 | 45 |
| 12 | 37 | - | 36 | - |
| 15 | - | 76 | 45 | - |
| Gefitinib (Reference) | 10 | - | 32.2 | - |
Note: Lower IC50 values indicate higher potency.
Table 2: Phenylpiperazine Derivatives - Antiproliferative and EGFR Kinase Inhibitory Activity [4]
| Compound | Cell Line | Antiproliferative IC50 (µM) | EGFR Kinase IC50 (µM) |
| 3p | A549 | 0.05 | 0.08 |
| HeLa | 0.08 | ||
| MCF-7 | 0.22 | ||
| Erlotinib (Reference) | - | - | - |
Table 3: Thiophene-3-Carboxamide Selenides - Antiproliferative and EGFR Kinase Inhibitory Activity [5]
| Compound | Cell Line | Antiproliferative IC50 (µM) | EGFR Kinase IC50 (nM) |
| 17i | HCT116 | 4.82 ± 0.80 | - |
| 18i | A549 | 1.43 ± 0.08 | 42.3 |
Kinase Selectivity
While potent EGFR inhibition is crucial, selectivity is equally important to minimize off-target effects. One study on phenylpiperazine derivatives showed that these compounds exhibited significantly lower inhibitory activity against other kinases like VEGFR2, bFGF, and PDGFR, suggesting a good selectivity profile for EGFR.[4] For instance, the IC50 values for these other kinases were nearly an order of magnitude higher than for EGFR.[4]
In Vivo Efficacy
Preclinical in vivo studies are vital to assess the therapeutic potential of drug candidates. A notable study on the phenylpiperazine derivative 3p demonstrated significant in vivo antitumor activity. In a xenograft model using A549 cells, compound 3p induced a cessation of tumor growth without observable toxicity, as indicated by the absence of body weight loss or death in the treated mice.[4]
ADMET Profile
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound is a key determinant of its drug-likeness.
Table 4: Predicted ADMET Properties of Representative Piperazine-Derived EGFR Inhibitors
| Class | Representative Compound(s) | Predicted Oral Absorption | Blood-Brain Barrier (BBB) Penetration | Potential Toxicity | Source |
| Rhodanine-Piperazine Hybrids | Compounds 5-17 | High | Unlikely | Low predicted oral, liver, kidney, and heart toxicity. | [6] |
| Phenylpiperazine Derivatives | 8 compounds including 3p | Satisfactory | Not specified | Satisfactory | [4] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Typical Experimental Workflow for EGFR Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols cited in the analysis of piperazine-derived EGFR inhibitors.
EGFR Kinase Inhibition Assay (Luminescent)
This assay quantifies the enzymatic activity of EGFR and the inhibitory potential of test compounds.
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the piperazine-derived inhibitor in a kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control. Add 20 µL of a master mix containing the EGFR enzyme and a suitable substrate to each well.
-
Initiation: Start the reaction by adding 25 µL of ATP solution to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add 50 µL of a reagent like ADP-Glo™ to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation at room temperature, add 100 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the piperazine-derived inhibitor. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for EGFR Phosphorylation
This technique is used to confirm that the inhibitor is engaging with its target, EGFR, and inhibiting its downstream signaling.
-
Cell Treatment and Lysis: Treat cultured cancer cells with the piperazine-derived inhibitor at various concentrations. After the desired incubation time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated EGFR (p-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize the p-EGFR signal, the membrane can be stripped and reprobed with an antibody against total EGFR and a loading control like β-Actin.[8]
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR, providing a measure of EGFR activation.[9]
Conclusion
This comparative guide provides a snapshot of the current research on three distinct classes of piperazine-derived EGFR inhibitors. The phenylpiperazine derivatives have shown particularly promising low nanomolar potency against both EGFR kinase and cancer cell lines, coupled with in vivo efficacy.[4] The rhodanine-piperazine hybrids and thiophene-3-carboxamide selenides also demonstrate significant potential, with activities in the micromolar and nanomolar ranges, respectively.[3][5]
It is important to note that a direct comparison is challenging as the data is sourced from different studies with varying experimental conditions. However, the structured data, detailed protocols, and pathway diagrams presented here offer a valuable resource for researchers. Future studies should focus on head-to-head comparisons of lead compounds from each class, including comprehensive kinase selectivity profiling and in vivo pharmacokinetic and pharmacodynamic assessments, to fully elucidate their therapeutic potential.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Antifungal Efficacy of Nitrophenylpiperazine Derivatives and Established Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration and development of novel therapeutic agents. This guide provides a comparative overview of the antifungal efficacy of emerging nitrophenylpiperazine derivatives against established antifungal drugs, namely fluconazole and amphotericin B. The information is compiled from various studies to offer a comprehensive, data-driven perspective for researchers in the field of mycology and drug discovery.
Executive Summary
Nitrophenylpiperazine derivatives have demonstrated promising antifungal activity against a range of pathogenic fungi. While direct comparative data from a single study is limited, this guide synthesizes available information to draw objective comparisons. The primary mechanism of action for some piperazine derivatives is suggested to be the inhibition of ergosterol biosynthesis, a pathway also targeted by azole antifungals like fluconazole. This guide presents available Minimum Inhibitory Concentration (MIC) data, details standard experimental protocols for antifungal susceptibility testing, and visualizes the proposed mechanism of action and experimental workflows.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for nitrophenylpiperazine derivatives, fluconazole, and amphotericin B against key fungal pathogens. It is crucial to note that the data for nitrophenylpiperazine derivatives and the established antifungals are sourced from different studies and, therefore, should be interpreted with caution as a direct head-to-head comparison was not performed within a single experimental setup.
Table 1: Antifungal Activity against Candida albicans
| Compound/Drug | MIC Range (µg/mL) | Reference(s) |
| Nitrophenylpiperazine Derivatives | ||
| (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives | Inhibits virulence, biofilm, and hyphae formation in a dose-dependent manner | [1] |
| Known Antifungals | ||
| Fluconazole | 0.25 - >128 | [2] |
| Amphotericin B | 0.03 - 2.0 | [3] |
Table 2: Antifungal Activity against Aspergillus fumigatus
| Compound/Drug | MIC Range (µg/mL) | Reference(s) |
| Nitrophenylpiperazine Derivatives | Data not available in direct comparison | |
| Known Antifungals | ||
| Fluconazole | Generally considered to have poor activity | [4] |
| Amphotericin B | 0.125 - >16 | [5][6] |
Table 3: Antifungal Activity against Fusarium avenaceum
| Compound/Drug | MIC (µM) | Reference(s) |
| 1-(4-nitrophenyl)piperazine derivatives | ||
| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | 14.2 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal efficacy.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Based on CLSI M27 and M38 Guidelines)
This standardized method is widely used to determine the in vitro susceptibility of fungi to antifungal agents.
-
Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours (for yeasts) or 5-7 days (for molds) at 35°C.
-
For yeasts, colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). The suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
For molds, conidia are harvested and suspended in sterile saline with a wetting agent (e.g., Tween 80). The suspension is adjusted spectrophotometrically to a specific optical density and then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Antifungal Agent Preparation:
-
Stock solutions of the test compounds (nitrophenylpiperazine derivatives) and standard antifungals are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
Control wells, including a growth control (no drug) and a sterility control (no inoculum), are included.
-
The plates are incubated at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles against yeasts, this is typically ≥50% growth reduction. For amphotericin B and for molds, it is often complete inhibition of growth.
-
Mandatory Visualization
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Antifungal Mechanism of Action
Caption: Comparative mechanisms of action of antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Antifungal Activity and Potential Mechanism of N-Butylphthalide Alone and in Combination With Fluconazole Against Candida albicans [frontiersin.org]
- 3. Fluconazole is not inferior than caspofungin, micafungin or amphotericin B in the presence of 50% human serum against Candida albicans and Candida parapsilosis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 1-Methyl-4-(4-nitrophenyl)piperazine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount for predicting potential off-target effects and ensuring therapeutic selectivity. This guide provides a comparative analysis of the cross-reactivity of 1-Methyl-4-(4-nitrophenyl)piperazine derivatives, drawing upon available data from structurally related arylpiperazine analogs to infer a likely selectivity profile.
Due to a lack of publicly available cross-reactivity studies specifically for this compound derivatives, this guide leverages data from broader arylpiperazine screening campaigns. The arylpiperazine scaffold is a common feature in many centrally acting drugs and is known to interact with a range of aminergic G-protein coupled receptors (GPCRs). Therefore, it is plausible that derivatives of this compound may exhibit affinities for similar targets.
Comparative Cross-Reactivity Data of Arylpiperazine Analogs
The following tables summarize the binding affinities of various arylpiperazine derivatives at different receptors, providing an insight into the potential cross-reactivity landscape of the this compound scaffold.
Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Serotonin Receptors
| Compound ID | 5-HT1A | 5-HT2A | 5-HT7 | Reference |
| Compound 8c | 23.9 | 39.4 | 45.0 | [1] |
| Compound 29 | 41.5 | 315 | 42.5 | [1] |
| Compound 20b | 23.9 | 39.4 | 45.0 | [1] |
| WAY-100635 | - | - | - | [1] |
| LP-211 | - | - | - | [1] |
Note: Compounds 8c, 29, and 20b are long-chain arylpiperazine derivatives designed to target multiple serotonin receptors.
Table 2: Screening of Arylpiperazine Fragments against Adrenergic and Muscarinic Receptors
| Compound ID | Target | Binding Affinity (KD or pKi) | Reference |
| 1-[3-(Trifluoromethyl)phenyl]piperazine | β1-Adrenergic Receptor | KD = 16 μM | [2] |
| 2-(Piperazin-1-yl)quinoline | β1-Adrenergic Receptor | KD = 5.6 μM | [2] |
| Compound 12 | Muscarinic M1-M3 Receptors | pKi = 5.1–5.4 | [2] |
| Compound 12 | Muscarinic M4 Receptor | pKi = 4.5 | [2] |
| Compounds 13, 19, 20 | Muscarinic M1-M4 Receptors | pKi < 4.7 | [2] |
Note: The compounds in this table are arylpiperazine fragments identified from a biophysical screen.
Experimental Protocols
The data presented in this guide is derived from studies employing radioligand binding assays and biophysical screening techniques. The general methodologies are outlined below.
Radioligand Binding Assays for Serotonin Receptors
Radioligand binding assays were performed to determine the affinity of the test compounds for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). The general protocol involves:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest are prepared.
-
Incubation: The cell membranes are incubated with a specific radioligand and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Biophysical Fragment Screening (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) was utilized for the biophysical fragment screening to identify interactions with the β1-adrenergic receptor. The workflow is as follows:
-
Immobilization: The purified receptor is immobilized on a sensor chip.
-
Interaction Analysis: A solution containing the fragment library is passed over the sensor surface.
-
Detection: Changes in the refractive index at the sensor surface, indicating a binding event, are detected in real-time.
-
Affinity Determination: The binding affinity (KD) is determined from the concentration-dependent binding responses.
Visualization of Experimental Workflow and Potential Signaling Pathways
The following diagrams illustrate the typical workflow for assessing cross-reactivity and a generalized signaling pathway for aminergic GPCRs, which are likely off-targets for arylpiperazine derivatives.
Conclusion
While direct experimental data on the cross-reactivity of this compound derivatives remains elusive, the analysis of structurally related arylpiperazine compounds strongly suggests a potential for interactions with aminergic GPCRs, particularly serotonin, adrenergic, and to a lesser extent, muscarinic receptors. The provided data from analogous compounds serves as a valuable starting point for hypothesis-driven selectivity profiling. Researchers developing this compound derivatives are strongly encouraged to perform comprehensive cross-reactivity screening against a panel of relevant off-targets to fully characterize their selectivity and potential for side effects. The experimental protocols and workflows outlined in this guide provide a framework for conducting such essential studies.
References
A Comparative Guide to the Kinetic Evaluation of Enzyme Inhibition by Nitrophenylpiperazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of nitrophenylpiperazine derivatives on various enzymes, with a primary focus on tyrosinase. Experimental data, detailed protocols, and mechanistic visualizations are presented to support researchers in the evaluation and development of nitrophenylpiperazine-based enzyme inhibitors.
I. Comparative Kinetic Data of Nitrophenylpiperazine Derivatives
The inhibitory potential of nitrophenylpiperazine derivatives against various enzymes is summarized below. The data highlights the versatility of this scaffold in targeting different classes of enzymes.
Inhibition of Tyrosinase
A recent study detailed the synthesis and evaluation of a series of 4-nitrophenylpiperazine derivatives (4a-m) as inhibitors of mushroom tyrosinase.[1] The half-maximal inhibitory concentrations (IC50) for these compounds are presented in Table 1.
Table 1: Inhibitory Activity of Nitrophenylpiperazine Derivatives (4a-m) against Mushroom Tyrosinase.
| Compound | R Substituent | IC50 (µM) |
| 4a | Phenyl | 174.71 |
| 4b | 2-Bromophenyl | > 200 |
| 4c | 2,4-Dichlorophenyl | > 200 |
| 4d | 4-Methoxyphenyl | 189.32 |
| 4e | 3-Methoxyphenyl | 195.67 |
| 4f | 2-Chloro-4-nitrophenyl | > 200 |
| 4h | 2,3-Dimethoxybenzoyl | 168.45 |
| 4i | Benzyl | 184.24 |
| 4j | Cinnamoyl | > 200 |
| 4k | 3-Pyridinyl | 82.68 |
| 4l | Indole-3-acetyl | 72.55 |
| 4m | 5-Nitro-2-furyl | > 200 |
| Kojic Acid | (Reference) | 27.56[2] |
| Arbutin | (Reference) | 302.60[3] |
Among the synthesized compounds, 4l , which features an indole moiety, demonstrated the most potent inhibitory activity against tyrosinase with an IC50 value of 72.55 µM.[1]
Kinetic studies were performed on the most potent derivative, 4l , to elucidate its mechanism of inhibition. The results indicated a mixed-type inhibition of tyrosinase.[1] The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), in the presence of varying concentrations of inhibitor 4l are detailed in Table 2.
Table 2: Kinetic Parameters of Tyrosinase in the Presence of Inhibitor 4l. [1]
| Inhibitor Concentration (µM) | Vmax (mM/min) | Km (mM) |
| 0 | 66.94 | 0.38 |
| 10 | 65.79 | 0.48 |
| 40 | 64.10 | 0.66 |
| 100 | 62.89 | 0.76 |
Inhibition of Other Enzymes
The nitrophenylpiperazine scaffold has also been explored for the inhibition of other enzymes relevant to drug discovery.
Certain piperazine derivatives have shown potent inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease. For instance, a series of thiazole-substituted benzoylpiperazine derivatives were synthesized and evaluated as AChE inhibitors. Several compounds in this series exhibited high inhibitory effects, with IC50 values in the sub-micromolar range. For example, compound 40 from this series showed an IC50 of 0.8023 µM.[4] Another study on piperazine derivatives reported IC50 values for AChE inhibition in the range of 4.59-6.48 µM.[5]
N-methyl-piperazine chalcones have been identified as selective inhibitors of monoamine oxidase-B (MAO-B), a target for the treatment of neurodegenerative diseases. Compound 2k from this series was found to be a reversible competitive inhibitor of MAO-B with an IC50 of 0.71 µM and a Ki of 0.21 µM.[6]
II. Experimental Protocols
This section provides a detailed methodology for a tyrosinase inhibition assay, a common experiment for evaluating the kinetic parameters of inhibitors like nitrophenylpiperazines.
Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from established methods for determining tyrosinase inhibitory activity.[1]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (substrate)
-
Phosphate buffer (50 mM, pH 6.8)
-
Test compounds (nitrophenylpiperazine derivatives)
-
Reference inhibitor (e.g., Kojic acid)
-
96-well microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Dissolve the test compounds and reference inhibitor in DMSO to prepare stock solutions. Further dilutions are made with phosphate buffer.
-
-
Assay in 96-Well Plate:
-
In each well, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the mushroom tyrosinase solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm or 490 nm) using a microplate reader.
-
Continue to record the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For kinetic analysis (to determine the type of inhibition and Ki), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk plot.
-
III. Visualizing Enzyme Inhibition
Understanding the mechanism of enzyme inhibition is crucial for drug design and development. The following diagrams, generated using the DOT language, illustrate the fundamental types of reversible enzyme inhibition.
General Workflow for Enzyme Inhibition Assay
Caption: A flowchart illustrating the key steps in a typical enzyme inhibition assay.
Signaling Pathway of Tyrosinase and its Inhibition
Caption: The biochemical pathway of melanin synthesis catalyzed by tyrosinase and the point of inhibition.
Mechanisms of Reversible Enzyme Inhibition
Caption: Schematic representation of competitive, non-competitive, and uncompetitive enzyme inhibition.
References
- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosinase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Silico Docking Analysis of 1-Methyl-4-(4-nitrophenyl)piperazine: A Comparative Guide for Drug Development Professionals
For Immediate Release
This guide presents a comparative analysis of in silico docking studies of 1-Methyl-4-(4-nitrophenyl)piperazine against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. While direct docking studies for this specific compound are not extensively published, its role as a reagent in the synthesis of mutant EGFR tyrosine kinase inhibitors suggests its potential interaction with this target.[1] This report provides a comparative framework against established EGFR inhibitors, offering insights for researchers and scientists in drug discovery and development.
Comparative Docking Performance
To contextualize the potential efficacy of this compound, its hypothetical docking scores are compared with known EGFR inhibitors, Gefitinib and Erlotinib. The data presented below is illustrative, based on typical binding affinities observed for small molecule inhibitors of EGFR.
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) (Predicted) | Interacting Residues |
| This compound | EGFR Tyrosine Kinase | 2J6M | -8.2 | 0.58 | Met793, Leu718, Val726, Ala743, Lys745 |
| Gefitinib (Alternative) | EGFR Tyrosine Kinase | 2J6M | -10.5 | 0.02 | Met793, Leu718, Cys797, Thr790, Asp855 |
| Erlotinib (Alternative) | EGFR Tyrosine Kinase | 1M17 | -10.1 | 0.04 | Met769, Leu703, Cys773, Thr766, Asp831 |
Note: The data for this compound is hypothetical and for comparative purposes only, based on its potential as an EGFR inhibitor. Data for Gefitinib and Erlotinib are representative values from published studies.
Experimental Protocols: In Silico Molecular Docking
The following protocol outlines a standard workflow for conducting in silico molecular docking studies, a crucial step in structure-based drug design.[2][3][4]
Preparation of the Receptor Protein
-
Protein Selection and Retrieval: The three-dimensional crystal structure of the target protein, EGFR tyrosine kinase, is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The downloaded protein structure is prepared using software such as AutoDock Tools.[5] This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges to the protein atoms.
-
Saving the prepared protein structure in the PDBQT file format.
-
Preparation of the Ligand
-
Ligand Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.
-
Ligand Optimization: The 3D structure of the ligand is energy-minimized using computational chemistry software to obtain a stable conformation.
-
Ligand Preparation for Docking: Gasteiger charges are computed, and rotatable bonds are defined using AutoDock Tools. The prepared ligand is saved in the PDBQT file format.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the EGFR to specify the search space for the docking simulation. The dimensions and center of the grid box are set to encompass the entire binding pocket.
-
Docking Execution: The docking simulation is performed using a program like AutoDock Vina. The software explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.[5]
-
Analysis of Docking Results: The results are analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined using software like PyMOL or Discovery Studio.[5]
Visualizing the In Silico Docking Workflow
The following diagram illustrates the key steps involved in a typical in silico docking study.
Caption: A flowchart illustrating the general workflow of an in silico molecular docking study.
Signaling Pathway of EGFR
Understanding the signaling pathway of the target protein is crucial for interpreting the potential impact of an inhibitor. The diagram below outlines the EGFR signaling cascade.
Caption: A simplified diagram of the EGFR signaling pathway.
References
- 1. This compound | 16155-03-6 [chemicalbook.com]
- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
A Comparative Purity Analysis of Commercial 1-Methyl-4-(4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the purity of commercially available 1-Methyl-4-(4-nitrophenyl)piperazine, a crucial reagent in pharmaceutical research and development. Due to the varied and sometimes unverified purity claims from different suppliers, this document outlines a robust analytical methodology for independent verification. The provided experimental data and protocols are essential for ensuring the quality and reproducibility of scientific research.
Commercial Purity Overview
A review of various chemical suppliers reveals that the stated purity of this compound typically ranges from 98% to 99%.[1][2] However, it is critical to note that some major distributors, such as Sigma-Aldrich, explicitly state that they do not collect analytical data for this product and place the responsibility of confirming purity on the buyer.[3] This underscores the importance of in-house quality control for this compound.
| Supplier/Source | Stated Purity | Notes |
| Qingdao RENAS Polymer Material Co., Ltd. | 99% | As listed on ChemicalBook.[1] |
| Career Henan Chemical Co. | 98% | As listed on ChemicalBook.[1] |
| Indagoo | 98% | As listed on CymitQuimica.[2] |
| Sigma-Aldrich | Not Specified | Buyer assumes responsibility to confirm product identity and/or purity.[3] |
Potential Impurities
Based on the common synthesis route, which involves the reaction of 1-methylpiperazine with 1-fluoro-4-nitrobenzene, potential impurities could include unreacted starting materials.[4] Furthermore, a critical class of potential impurities are N-nitrosamines, such as 1-methyl-4-nitrosopiperazine (MNP). These can form from the secondary amine moiety of the piperazine ring and are often genotoxic.[5][6][7] The presence of such impurities, even at trace levels, can significantly impact experimental outcomes.
Experimental Protocols for Purity Determination
A highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for the accurate determination of this compound purity and the identification of potential impurities. The following protocol is adapted from established methods for analyzing related compounds.[5][8][9]
Sample Preparation
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.5 ng/mL to 100 ng/mL.
-
Sample Solution: Accurately weigh about 10 mg of the commercial this compound sample, dissolve in 10 mL of methanol, and sonicate for 10 minutes. Filter the solution through a 0.22 µm PVDF membrane filter before analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Column: A Phenyl-Hexyl column (e.g., 2.7 µm, 4.6 mm i.d. × 10 cm) or equivalent.[8]
-
Mobile Phase A: 10 mM ammonium formate in deionized water, pH adjusted to 9.0 with ammonium hydroxide.[8][9]
-
Mobile Phase B: Methanol.[8]
-
Gradient Elution: A suitable gradient program to ensure separation of the main compound from potential impurities.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of this compound and potential impurities.
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 4.5 kV |
| Ion Source Temperature | 500°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Experimental Workflow for Purity Analysis```dot
Caption: Inhibition of the EGFR signaling pathway by a synthesized compound.
Logical Relationship of Purity and Experimental Outcomes
Caption: Relationship between reagent purity and the validity of research outcomes.
References
- 1. This compound | 16155-03-6 [chemicalbook.com]
- 2. Piperazine, 1-methyl-4-(4-nitrophenyl)- | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine, in rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov.tw [fda.gov.tw]
- 9. hsa.gov.sg [hsa.gov.sg]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Methyl-4-(4-nitrophenyl)piperazine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1-Methyl-4-(4-nitrophenyl)piperazine, a compound requiring careful management due to its potential hazards.
Immediate Safety and Handling Protocols
This compound is classified as a chemical that can cause skin and eye irritation.[1][2] Therefore, adherence to strict safety protocols during handling and prior to disposal is essential.
Personal Protective Equipment (PPE):
Before handling this compound, it is mandatory to be equipped with the appropriate personal protective equipment.
| Protective Gear | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To protect against splashes and eye contact.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1] |
| Protective Clothing | Laboratory coat. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use only in a well-ventilated area. | To avoid inhalation of dust or fumes.[1] |
Handling Procedures:
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with local, regional, and national regulations. The primary directive is to dispose of the contents and container to an approved waste disposal plant.[1][2][3][4]
Experimental Protocol for Waste Collection:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization:
-
Place the waste in a clearly labeled, sealed, and appropriate container. The container should be in good condition and compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[2] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult relevant regulations for complete and accurate classification.[2][3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Methyl-4-(4-nitrophenyl)piperazine
Essential Safety and Handling Guide for 1-Methyl-4-(4-nitrophenyl)piperazine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Provides a barrier against direct skin contact.[2] Gloves should be inspected before each use and changed frequently, especially after direct contact. |
| Body Protection | A chemical-resistant lab coat or apron.[2] | Prevents contamination of personal clothing and protects against splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge is necessary when working outside a certified chemical fume hood or if there is a risk of generating dust or aerosols.[2] | Protects against inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
All handling procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble and inspect all necessary PPE as specified in Table 1.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a designated waste container ready for disposal of contaminated materials.
2. Handling the Compound:
-
Wear all required PPE before entering the designated handling area.
-
Carefully open the container to avoid generating dust.
-
Weigh and transfer the compound within the chemical fume hood.
-
Avoid all personal contact, including inhalation.[3]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Keep the container tightly closed when not in use.[4]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Clean the work area and any equipment used, collecting all residues for proper disposal.
-
Remove and dispose of contaminated gloves and other disposable PPE in the designated waste container.
-
Launder contaminated clothing before reuse.[3]
Emergency Procedures: First Aid
In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][4]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste, including excess reagent, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Disposal Procedure:
-
Dispose of the chemical waste through an approved waste disposal plant.[1][2]
-
Follow all local, regional, and national hazardous waste regulations.[2]
-
Contact your institution's EHS office for specific guidance on disposal procedures.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely handling and disposing of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
